Product packaging for m-PEG24-Br(Cat. No.:)

m-PEG24-Br

Cat. No.: B12425883
M. Wt: 1152.2 g/mol
InChI Key: CHKQFZKLTVIGQJ-UHFFFAOYSA-N
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Description

M-PEG24-Br is a useful research compound. Its molecular formula is C49H99BrO24 and its molecular weight is 1152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H99BrO24 B12425883 m-PEG24-Br

Properties

Molecular Formula

C49H99BrO24

Molecular Weight

1152.2 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C49H99BrO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-49H2,1H3

InChI Key

CHKQFZKLTVIGQJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

m-PEG24-Br: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Applications of m-PEG24-Br in Research for Scientists and Drug Development Professionals

Abstract

This compound, or methoxy-poly(ethylene glycol)-24-bromide, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a valuable tool in biomedical research, particularly in the fields of bioconjugation and drug delivery. Its defining features include a methoxy-terminated, 24-unit PEG chain that imparts hydrophilicity and biocompatibility, and a terminal bromide group that serves as a reactive handle for covalent modification of various biomolecules. This guide provides a comprehensive overview of the core applications of this compound, detailing its use in the PEGylation of proteins and peptides, the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of advanced drug delivery systems. This document includes a compilation of physicochemical properties, detailed experimental protocols, and quantitative data to facilitate its practical application in the laboratory.

Introduction to PEGylation and m-PEG24 Linkers

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, or small molecule drugs.[1] This chemical modification is a widely employed strategy in drug development to enhance the therapeutic properties of various agents. The introduction of a PEG linker can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule by:

  • Increasing Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.[]

  • Prolonging Circulation Half-Life: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its presence in the bloodstream.

  • Reducing Immunogenicity: PEGylation can mask antigenic sites on proteins, reducing the likelihood of an immune response.

This compound belongs to the family of monofunctional PEG linkers, characterized by a methoxy group at one terminus and a reactive functional group at the other. The methoxy cap prevents crosslinking reactions, ensuring a 1:1 conjugation ratio. The 24-unit ethylene glycol chain provides a balance of sufficient length to confer the benefits of PEGylation while maintaining a discrete molecular weight, which simplifies characterization and ensures batch-to-batch consistency.

Physicochemical Properties of this compound and Related Derivatives

The selection of a PEG linker is often guided by its specific physicochemical properties. The following table summarizes the key properties of this compound and other commonly used m-PEG24 derivatives for comparison.

DerivativeChemical FormulaMolecular Weight ( g/mol )Reactive GroupReactivity
This compound C49H99BrO24~1168Bromide (-Br)Nucleophiles (e.g., thiols)
m-PEG24-NHS EsterC54H103NO281214.4N-Hydroxysuccinimide EsterPrimary Amines
m-PEG24-AcidC50H100O261117.3Carboxylic Acid (-COOH)Amines (with activators)
m-PEG24-AmineC49H101NO241088.3Amine (-NH2)Carboxylic Acids, NHS Esters
m-PEG24-MaleimideC56H106N2O271239.5MaleimideThiols
m-PEG24-AzideC49H99N3O241114.3Azide (-N3)Alkynes (Click Chemistry)
m-PEG24-AlcoholC49H100O251089.3Hydroxyl (-OH)Further derivatization

Note: The exact molecular weight may vary slightly between suppliers.

Core Research Applications of this compound

The terminal bromide of this compound serves as a versatile reactive group for conjugation to various nucleophiles, with a particular utility in targeting thiol groups.

Bioconjugation with Thiol-Containing Molecules

A primary application of this compound is the site-specific modification of proteins and peptides at cysteine residues. The bromide is a good leaving group that readily undergoes nucleophilic substitution with the sulfhydryl group of a cysteine to form a stable thioether bond.[3] This reaction is a cornerstone of bioconjugation chemistry, enabling the precise attachment of the PEG linker to a desired location within a biomolecule.

cluster_0 Bioconjugation of this compound with a Cysteine Residue mPEG24Br This compound Conjugate m-PEG24-S-Protein (PEGylated Protein) mPEG24Br->Conjugate + Cysteine Protein-SH (Cysteine Residue) Cysteine->Conjugate HBr HBr Conjugate->HBr releases cluster_1 Role of this compound in PROTAC Synthesis TargetLigand Target Protein Ligand (with Nucleophile) Intermediate Ligand-PEG24-Br TargetLigand->Intermediate Reacts with mPEG24Br This compound mPEG24Br->Intermediate PROTAC PROTAC Intermediate->PROTAC Reacts with E3LigaseLigand E3 Ligase Ligand (with reactive group) E3LigaseLigand->PROTAC

References

An In-depth Technical Guide to m-PEG24-Br: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of methoxy-poly(ethylene glycol)₂₄-bromide (m-PEG24-Br), a discrete PEGylation reagent increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.

Core Chemical Properties and Structure

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy (-OCH₃) group at one terminus and a reactive bromide (-Br) group at the other. The PEG chain consists of 24 ethylene glycol repeating units, conferring excellent water solubility and biocompatibility to the molecules it is conjugated with.

The structure of this compound is defined by its precise molecular weight and composition, which eliminates the polydispersity issues often associated with traditional PEG polymers. This monodispersity is critical for the synthesis of well-defined bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization.

Quantitative Data Summary

The key chemical and physical properties of this compound and its common derivatives are summarized in the table below. This data is essential for reaction planning, characterization, and formulation development.

PropertyThis compoundm-PEG24-acidm-PEG24-alcoholm-PEG24-aminem-PEG24-NHS esterm-PEG24-thiol
Molecular Formula C₄₉H₉₉BrO₂₄C₅₀H₁₀₀O₂₆C₄₉H₁₀₀O₂₅C₄₉H₁₀₁NO₂₄C₅₄H₁₀₃NO₂₈C₄₉H₁₀₀O₂₄S
Molecular Weight ( g/mol ) ~1152.21117.311089.31088.331214.41105.38
Purity >95%>95%>97%>97%>95%>96%
Appearance White SolidWhite to Light Yellow SolidWhite SolidSolid PowderWhite Solid-
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMFSoluble in aqueous mediaSoluble in DMSOSoluble in DCM, THF, DMF, DMSO-
Storage Conditions -20°C, dry-20°C, 3 years (powder)-20°C-20°C (long term)-20°C, 3 years (powder)-
CAS Number -125220-94-29004-74-432130-27-12395839-96-83024858-88-3

Experimental Protocols

Synthesis of this compound

The synthesis of monodisperse this compound can be achieved through a multi-step process starting from a commercially available, monodisperse m-PEG24-alcohol. A general method is outlined below, based on a patented synthesis for single molecular weight PEGs.

Materials:

  • m-PEG24-alcohol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous organic solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)

  • Lithium Bromide (LiBr)

  • Anhydrous polar aprotic solvent (e.g., Acetone or Dimethylformamide - DMF)

Procedure:

  • Mesylation of m-PEG24-alcohol:

    • Dissolve m-PEG24-alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add the base (e.g., TEA) to the solution.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to stir at 0°C and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Bromination of the Mesylated Intermediate:

    • Dissolve the mesylated m-PEG24 intermediate in an anhydrous polar aprotic solvent such as acetone or DMF.

    • Add an excess of lithium bromide to the solution.

    • Heat the reaction mixture and stir for several hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (e.g., with a phenolic hydroxyl group) and an E3 ligase ligand (e.g., with a carboxylic acid).[1]

Step 1: Conjugation of this compound to the Target Protein Ligand [1]

  • Materials: Target protein ligand with a nucleophilic group (e.g., (+)-JQ1), this compound, a weak base (e.g., Potassium Carbonate - K₂CO₃), and an anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the target protein ligand in anhydrous DMF.

    • Add the base (e.g., K₂CO₃) and stir the mixture at room temperature.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction and stir under an inert atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography to yield the ligand-PEG intermediate.

Step 2: Deprotection of the Linker (if applicable)

  • If the E3 ligase ligand-binding moiety on the PEG linker is protected (e.g., with a Boc group on an amine), a deprotection step is necessary. This typically involves treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as DCM.

Step 3: Coupling of the Ligand-PEG Intermediate to the E3 Ligase Ligand [1]

  • Materials: Ligand-PEG intermediate with a reactive handle (e.g., a primary amine), E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide), a peptide coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

  • Procedure:

    • Activate the carboxylic acid of the E3 ligase ligand by dissolving it in anhydrous DMF with HATU and DIPEA.

    • Add a solution of the ligand-PEG intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the final PROTAC molecule.

    • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Reactivity of this compound

The terminal bromide of this compound is a good leaving group, making it susceptible to nucleophilic substitution by various nucleophiles. This reactivity is the basis for its utility in bioconjugation.

G General Reactivity of this compound mPEG24Br This compound (CH₃O-(CH₂CH₂O)₂₄-Br) AmineProduct m-PEG24-NH-R (Amine Conjugate) mPEG24Br->AmineProduct SN2 Reaction ThiolProduct m-PEG24-S-R (Thioether Conjugate) mPEG24Br->ThiolProduct SN2 Reaction EsterProduct m-PEG24-O-CO-R (Ester Conjugate) mPEG24Br->EsterProduct SN2 Reaction AzideProduct m-PEG24-N₃ (Azide Derivative) mPEG24Br->AzideProduct SN2 Reaction Amine Primary Amine (R-NH₂) Amine->AmineProduct Thiol Thiol (R-SH) Thiol->ThiolProduct Carboxylate Carboxylate (R-COO⁻) Carboxylate->EsterProduct Azide Azide (N₃⁻) Azide->AzideProduct

Caption: Nucleophilic substitution reactions of this compound.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

G Workflow for PROTAC Synthesis using this compound cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Functional Group Conversion cluster_2 Step 3: Final Coupling cluster_3 Purification and Analysis start Start Materials: - Target Protein Ligand (e.g., JQ1) - this compound reaction1 Nucleophilic Substitution (e.g., K₂CO₃ in DMF) start->reaction1 intermediate1 Intermediate 1: Ligand-PEG24-Br reaction1->intermediate1 conversion Conversion of Bromide to Amine (e.g., via Azide intermediate and reduction) intermediate1->conversion intermediate2 Intermediate 2: Ligand-PEG24-NH₂ conversion->intermediate2 reaction2 Amide Coupling (e.g., HATU, DIPEA in DMF) intermediate2->reaction2 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) e3_ligand->reaction2 final_protac Final PROTAC Molecule reaction2->final_protac purification Purification (e.g., Preparative HPLC) final_protac->purification analysis Characterization (LC-MS, NMR) purification->analysis

Caption: A step-by-step workflow for synthesizing a PROTAC.

Conclusion

This compound is a valuable and versatile tool in the field of drug development and bioconjugation. Its well-defined structure, water solubility, and reactive bromide handle make it an ideal linker for constructing complex molecules like PROTACs and for the surface modification of nanoparticles for targeted drug delivery. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this compound into their drug discovery and development programs. As the demand for precisely engineered therapeutic agents continues to grow, the importance of monodisperse PEGylation reagents like this compound is expected to increase significantly.

References

The Strategic Role of m-PEG24-Br as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth exploration of the role of m-PEG24-Br, a long-chain polyethylene glycol (PEG) linker, in the design and function of PROTACs.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: PROTAC Mechanism of Action.

The Pivotal Role of the Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's success. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, as well as the overall drug-like properties of the molecule.[1]

Key Functions of the PROTAC Linker:

  • Optimizing Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the target protein and E3 ligase to come together in a productive orientation for ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable or non-productive complex.[1]

  • Enhancing Solubility and Permeability: The chemical nature of the linker impacts the physicochemical properties of the PROTAC. Hydrophilic linkers, such as PEG, are often employed to improve the aqueous solubility of these often large and greasy molecules. This can, in turn, affect cell permeability and overall bioavailability.[1]

  • Influencing Selectivity: The linker can contribute to the selectivity of a PROTAC by favoring the formation of a ternary complex with the intended target over other proteins.

This compound: A Long-Chain PEG Linker for PROTACs

This compound is a monodisperse polyethylene glycol linker consisting of 24 ethylene glycol units, with a methoxy group at one terminus and a bromine atom at the other. The bromine atom serves as a reactive handle for conjugation to either the warhead (POI-binding ligand) or the E3 ligase ligand via a nucleophilic substitution reaction.

Physicochemical Properties of a Representative m-PEG24 Linker Derivative:

PropertyValue
Chemical Formula C55H109BrO26 (for Bromo-PEG24-t-butyl ester)
Molecular Weight 1266.4 g/mol (for Bromo-PEG24-t-butyl ester)
Appearance Varies (typically a solid or viscous oil)
Solubility Soluble in water and many organic solvents
Estimated Length Approximately 85-90 Å (Angstroms)

The extended length of the this compound linker makes it a valuable tool for targeting proteins where a significant distance is required to bridge the target protein and the E3 ligase. This can be particularly advantageous for targets with deep binding pockets or for optimizing the geometry of the ternary complex to enhance degradation efficiency.

Synthesis of PROTACs Utilizing a Bromo-PEG Linker

The synthesis of a PROTAC using a bromo-functionalized PEG linker like this compound typically involves a multi-step process. The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions, such as the Williamson ether synthesis for coupling to a phenolic hydroxyl group or direct alkylation of an amine.

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow cluster_step1 Step 1: Linker Attachment to Warhead cluster_step2 Step 2: Coupling to E3 Ligase Ligand Warhead Warhead (POI Ligand) with Nucleophile (e.g., -OH, -NH2) Intermediate Warhead-PEG24-Br Intermediate Warhead->Intermediate Nucleophilic Substitution (e.g., Williamson Ether Synthesis) E3_Ligand E3 Ligase Ligand with Reactive Group (e.g., -COOH) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Bromo_PEG This compound Bromo_PEG->Intermediate Intermediate->Final_PROTAC Amide Coupling or other conjugation

Figure 2: General PROTAC Synthesis Workflow.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for Coupling of a Bromo-PEG Linker to a Phenolic Warhead

This protocol describes the coupling of a bromo-functionalized PEG linker to a warhead containing a phenolic hydroxyl group.

Materials:

  • Warhead with a phenolic -OH group (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the phenolic warhead in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the warhead-PEG24-Br intermediate.

Protocol 2: Nucleophilic Alkylation of an Amine-containing E3 Ligase Ligand

This protocol outlines the reaction of a bromo-PEG linker with an amine-containing E3 ligase ligand.

Materials:

  • E3 Ligase Ligand with a primary or secondary amine (1.0 eq)

  • Warhead-PEG24-Br intermediate (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing E3 ligase ligand and the Warhead-PEG24-Br intermediate in anhydrous DMF or DMSO.

  • Add the base (DIPEA) to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 12-48 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Case Studies: The Impact of Long PEG Linkers on PROTAC Efficacy

For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that longer PEG linkers can be more effective. In one study, a PROTAC with a nine-unit PEG linker induced the most potent degradation of BTK.[2] Similarly, in the development of HaloTag-targeting PROTACs, linkers with at least three PEG units were required for efficient degradation, with longer linkers also showing high efficacy.[2] These findings underscore the principle that for certain target-E3 ligase pairs, an extended linker is necessary to achieve the optimal geometry for ubiquitination.

Signaling Pathways Modulated by PROTAC-mediated Degradation

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome.

BRD4 Degradation

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of gene expression. Its degradation by PROTACs has shown significant promise in cancer therapy. The degradation of BRD4 leads to the downregulation of key oncogenes, including c-Myc, and anti-apoptotic proteins like Bcl-2, as well as cell cycle regulators such as Cyclin D1.

BRD4 Signaling Pathway Downstream Effects of BRD4 Degradation BRD4_PROTAC BRD4-targeting PROTAC (with this compound linker) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation cMyc c-Myc BRD4->cMyc Promotes Transcription Bcl2 Bcl-2 BRD4->Bcl2 Promotes Transcription CyclinD1 Cyclin D1 BRD4->CyclinD1 Promotes Transcription CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Inhibition leads to Apoptosis Apoptosis Bcl2->Apoptosis Inhibition promotes CyclinD1->CellCycleArrest Inhibition leads to

Figure 3: BRD4 Downstream Signaling.

Androgen Receptor (AR) Degradation

The androgen receptor is a key driver of prostate cancer. PROTAC-mediated degradation of AR has emerged as a promising strategy to overcome resistance to traditional AR antagonists. AR degradation disrupts downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

AR Signaling Pathway Downstream Effects of AR Degradation AR_PROTAC AR-targeting PROTAC (with this compound linker) AR Androgen Receptor (AR) AR_PROTAC->AR Induces Degradation MAPK_pathway MAPK Pathway AR->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway AR->PI3K_AKT_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes Survival Cell Survival PI3K_AKT_pathway->Survival Promotes

Figure 4: Androgen Receptor Downstream Signaling.

Conclusion

The linker is a critical component in the design of effective PROTACs, and long-chain PEG linkers like this compound offer distinct advantages in terms of enhancing solubility and providing the necessary length and flexibility to facilitate the formation of a productive ternary complex. While the optimal linker is target- and E3 ligase-dependent and often requires empirical determination, the principles outlined in this guide provide a rational framework for the incorporation of long PEG linkers in PROTAC design. The availability of well-defined, monodisperse linkers such as this compound is crucial for the systematic optimization of PROTACs and the advancement of targeted protein degradation as a therapeutic modality. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, the rational design of linkers will become an increasingly powerful tool in the development of next-generation protein degraders.

References

Navigating the Solution: A Technical Guide to m-PEG24-Br Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a core understanding of the solubility and solvent compatibility of m-PEG24-Br (methoxy-polyethylene glycol-24-bromide). Aimed at facilitating its application in drug development, bioconjugation, and nanotechnology, this document synthesizes available data on polyethylene glycol (PEG) derivatives and provides practical guidance for laboratory use.

Executive Summary

This compound, a heterobifunctional PEG linker, plays a pivotal role in the synthesis of advanced therapeutics and research agents. Its solubility is a critical parameter for reaction setup, purification, and formulation. This guide summarizes the qualitative and quantitative solubility characteristics of this compound, drawing upon data from related PEG compounds to provide a robust framework for its use.

Physicochemical Properties of this compound

This compound is a linear monofunctional PEG derivative featuring a methoxy group at one terminus and a reactive bromide group at the other. The polyethylene glycol chain, consisting of 24 ethylene oxide units, imparts significant hydrophilicity to the molecule, influencing its solubility profile.

Quantitative Solubility Data

Solvent SystemAnalyteSolubilityObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Salinem-PEG24-acid≥ 2.5 mg/mL (2.24 mM)[1]Clear solution was obtained.
10% DMSO, 90% (20% SBE-β-CD in Saline)m-PEG24-acid≥ 2.5 mg/mL (2.24 mM)[1]Clear solution was obtained.
10% DMSO, 90% Corn Oilm-PEG24-acid≥ 2.5 mg/mL (2.24 mM)[1]Clear solution was obtained.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Salinem-PEG24-Mal≥ 2.5 mg/mL (2.02 mM)[2]Clear solution was obtained.
10% DMSO, 90% (20% SBE-β-CD in Saline)m-PEG24-Mal≥ 2.5 mg/mL (2.02 mM)[2]Clear solution was obtained.
10% DMSO, 90% Corn Oilm-PEG24-Mal≥ 2.5 mg/mL (2.02 mM)Clear solution was obtained.
DMSOm-PEG24-Mal100 mg/mL (80.68 mM)Ultrasonic assistance may be required.

Qualitative Solvent Compatibility

The solubility of polyethylene glycol and its derivatives is influenced by the molecular weight and the polarity of the solvent. Generally, PEGs exhibit high solubility in water and polar organic solvents. As the molecular weight of the PEG chain increases, the solubility in water and organic solvents tends to decrease. However, for a mid-range PEG like this compound, good solubility in a variety of polar solvents can be expected.

Solvent ClassCompatibilityRationale
Aqueous Buffers High The hydrophilic nature of the polyethylene glycol chain promotes high solubility in aqueous media. The presence of electrolytes is not expected to significantly impact solubility.
Polar Protic Solvents High (e.g., Methanol, Ethanol)PEGs are generally soluble in alcohols.
Polar Aprotic Solvents High (e.g., DMSO, DMF, Acetonitrile)PEGs and their derivatives are known to be soluble in many polar aprotic solvents.
Chlorinated Solvents Moderate to High (e.g., Dichloromethane, Chloroform)PEGs are generally soluble in chlorinated solvents.
Ethers Moderate (e.g., THF, Dioxane)Solubility in ethers can be variable for PEGs.
Aromatic Hydrocarbons Low to Moderate (e.g., Toluene)PEGs have some solubility in aromatic hydrocarbons.
Aliphatic Hydrocarbons Low to Insoluble (e.g., Hexane, Heptane)PEGs are generally insoluble in aliphatic hydrocarbons.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a general method for determining the solubility of this compound in a given solvent.

5.1 Materials

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or RI)

5.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

Logical Workflow for Solubility Assessment

G A Define Solvent and Temperature B Add Excess this compound to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Centrifuge to Separate Solid and Liquid Phases C->D E Extract Supernatant D->E F Analyze Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for determining this compound solubility.

Conceptual Signaling Pathway of a PEGylated Drug

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space PEGylated_Drug PEGylated Drug Receptor Target Receptor PEGylated_Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Leads to

Caption: Conceptual pathway of a PEGylated therapeutic.

References

The Mechanism and Application of m-PEG24-Br for Cysteine-Specific Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical principles and practical applications of methoxy-polyethylene glycol (24)-bromide (m-PEG24-Br) for the site-specific modification of cysteine residues in peptides and proteins. This document outlines the core reaction mechanism, presents available quantitative data, details experimental protocols, and provides visual workflows to aid in the design and execution of effective bioconjugation strategies.

Core Reaction Mechanism: S-Alkylation of Cysteine

The conjugation of this compound to a cysteine residue proceeds via a well-established S-alkylation reaction. This nucleophilic substitution (SN2) mechanism involves the thiol group (-SH) of the cysteine side chain acting as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group on the this compound molecule. The reaction results in the formation of a stable thioether bond, covalently linking the PEG moiety to the cysteine residue, and the displacement of bromide as a leaving group.

The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the protonated thiol. Consequently, the reaction rate is pH-dependent, with higher pH values favoring the formation of the more reactive thiolate species. The typical pKa of a cysteine thiol is around 8.5, meaning that at physiological pH, only a small fraction of cysteine residues are in the reactive thiolate form. Therefore, bioconjugation reactions with bromoacetamide reagents are often performed at a slightly basic pH to enhance the reaction rate.[1]

Reaction_Mechanism cluster_activation Activation cluster_reaction SN2 Reaction Cysteine Cysteine-SH Thiolate Cysteine-S⁻ Cysteine->Thiolate + OH⁻ Thiolate->Cysteine + H⁺ TransitionState [Cysteine-S---CH₂(PEG24)---Br]⁻ Thiolate->TransitionState mPEG24Br m-PEG24-CH₂-Br mPEG24Br->TransitionState Product Cysteine-S-CH₂-PEG24 TransitionState->Product Bromide Br⁻ TransitionState->Bromide Hplus H⁺

Figure 1: S-Alkylation of Cysteine by this compound.

Quantitative Data and Reaction Parameters

pH Dependence

The reaction between bromoacetyl groups and thiols is significantly influenced by pH. Generally, the rate of reaction increases with pH, corresponding to the deprotonation of the cysteine thiol. However, at very high pH values, the risk of side reactions, such as the hydrolysis of the bromoacetyl group, also increases. A study comparing the reactivity of maleimide and bromoacetyl groups found that bromoacetyl functions are more reactive at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity for thiols over other nucleophilic groups like amines.[2]

ParameterConditionObservationReference
pH 6.5Low reactivity compared to maleimides.[2]
pH 7.4Moderate reactivity.[3]
pH 8.0 - 9.0Increased reactivity, optimal for thiol-alkylation.[2]
Reactivity Comparison

Bromoacetamide reagents are generally less reactive than maleimides at neutral pH. However, the resulting thioether bond from the bromoacetamide reaction is irreversible and more stable than the adduct formed with maleimide, which can undergo hydrolysis or exchange reactions. This makes bromoacetamide derivatives like this compound a suitable choice for applications requiring long-term stability of the conjugate.

ReagentReaction Rate at Neutral pHBond StabilityKey ConsiderationsReference
2-Bromoacetamide SlowerHigh (irreversible thioether)Higher pH may be needed for optimal rate.
N-ethylmaleimide FasterLower (can be reversible)Prone to hydrolysis.

Experimental Protocols

The following section details a general protocol for the conjugation of this compound to a cysteine-containing peptide or protein. This protocol is a composite based on established methods for thiol-alkylation and should be optimized for each specific application.

Materials
  • Cysteine-containing peptide or protein

  • This compound

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Desalting columns or size-exclusion chromatography system

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Protein Solution (in degassed buffer) B 2. Reduce Disulfide Bonds (if necessary) (with TCEP) A->B C 3. Remove Reducing Agent (e.g., desalting column) B->C E 5. Add this compound to Protein (e.g., 10-20 fold molar excess) C->E D 4. Prepare this compound Solution (in compatible solvent, e.g., DMSO) D->E F 6. Incubate Reaction (e.g., 1-4 hours at room temperature or 4°C) E->F G 7. Quench Reaction (add excess L-cysteine) F->G H 8. Purify Conjugate (e.g., SEC or IEX chromatography) G->H I 9. Characterize Conjugate (e.g., SDS-PAGE, HPLC, Mass Spectrometry) H->I

Figure 2: General workflow for cysteine-specific PEGylation.

Detailed Methodologies
  • Protein Preparation: Dissolve the cysteine-containing protein or peptide in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5-8.5). The buffer should be free of any primary amines or thiols that could compete with the reaction.

  • Reduction of Disulfide Bonds (if applicable): If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of a reducing agent such as TCEP. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol and therefore does not need to be completely removed before the addition of the PEG reagent. Incubate for 1-2 hours at room temperature.

  • Buffer Exchange: If a thiol-containing reducing agent was used, it must be removed prior to the addition of this compound. This can be achieved using a desalting column or through dialysis against the reaction buffer.

  • PEGylation Reaction: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. Add the this compound solution to the protein solution to achieve a 10-50 fold molar excess of the PEG reagent over the protein. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.

  • Quenching: To stop the reaction, add a quenching reagent containing a free thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of 10-50 mM. This will react with any unreacted this compound.

  • Purification: The PEGylated protein can be purified from unreacted protein, excess PEG reagent, and quenching reagent using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC). The choice of method will depend on the properties of the protein and the PEG conjugate.

  • Characterization: The final conjugate should be characterized to determine the degree of PEGylation and the site of modification.

    • SDS-PAGE: A shift in the molecular weight of the protein will be observed upon PEGylation.

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the un-PEGylated form and to assess purity.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate, confirming the number of PEG chains attached. Peptide mapping by LC-MS/MS can be used to identify the specific cysteine residue(s) that have been modified.

Applications in Drug Development

Site-specific PEGylation of cysteine residues using reagents like this compound is a powerful tool in the development of therapeutic proteins and antibody-drug conjugates (ADCs).

  • Improved Pharmacokinetics: The attachment of a PEG chain increases the hydrodynamic radius of the protein, which can reduce renal clearance and extend the circulating half-life.

  • Reduced Immunogenicity: The PEG moiety can shield epitopes on the protein surface, reducing its recognition by the immune system.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and improve their stability in formulation.

  • ADC Development: Bromoacetamide-functionalized PEG linkers can be used to attach cytotoxic drugs to antibodies in a site-specific manner, leading to more homogeneous and potentially more effective ADCs.

Conclusion

The reaction of this compound with cysteine provides a robust and reliable method for the site-specific PEGylation of peptides and proteins. The formation of a stable thioether bond, coupled with the favorable properties imparted by the PEG chain, makes this a valuable strategy in biopharmaceutical research and development. While specific kinetic data for this compound is limited, the well-understood principles of thiol-alkylation allow for the rational design of experimental protocols. Careful optimization of reaction conditions, particularly pH, and thorough characterization of the final product are critical for successful implementation of this technology.

References

The Bromide Functional Group: A Comprehensive Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromide functional group, characterized by a carbon-bromine (C-Br) bond, is a cornerstone of synthetic organic chemistry and plays a pivotal role in the development of pharmaceuticals and other functional materials. Its reactivity is a delicate balance of factors including bond strength, leaving group ability, and the steric and electronic environment of the parent molecule. This guide provides an in-depth exploration of the core principles governing the reactivity of organobromides, detailed experimental protocols for key transformations, and insights into its significance in medicinal chemistry.

Core Principles of Bromide Reactivity

The chemical behavior of the bromide functional group is primarily dictated by the properties of the carbon-bromine bond. Bromine is a highly polarizable and relatively large atom, making the bromide ion (Br-) an excellent leaving group in nucleophilic substitution and elimination reactions. The C-Br bond is weaker than C-F and C-Cl bonds, contributing to its enhanced reactivity.

Nucleophilic Substitution Reactions (SN1 and SN2)

Organobromides are classic substrates for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN2 Reactions: These are single-step, concerted reactions where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry.[1] The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile.[2] Steric hindrance around the reaction center significantly impacts the reaction rate, with the reactivity order being methyl > primary > secondary >> tertiary.[3]

  • SN1 Reactions: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the bromide ion.[4] The rate-determining step is the formation of this carbocation, and therefore the reaction rate is primarily dependent on the concentration of the alkyl halide.[2] The stability of the carbocation is crucial, leading to a reactivity order of tertiary > secondary > primary.

Elimination Reactions (E1 and E2)

In the presence of a base, alkyl bromides can undergo elimination reactions to form alkenes. Similar to substitution reactions, there are two main mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

  • E2 Reactions: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. The rate of E2 reactions is dependent on the concentration of both the alkyl halide and the base.

  • E1 Reactions: This two-step mechanism begins with the formation of a carbocation, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the alkene.

Quantitative Data on Bromide Reactivity

For a clear comparison of the reactivity of organobromides, the following tables summarize key quantitative data.

BondDissociation Energy (kcal/mol)Reference
CH₃-F~108
CH₃-Cl~84
CH₃-Br ~70
CH₃-I~56
Substrate TypeRelative SN2 RateRelative SN1 Rate
MethylVery FastVery Slow
PrimaryFastSlow
SecondarySlowModerate
TertiaryVery Slow/No ReactionFast

Experimental Protocols

Detailed methodologies for key experiments involving the bromide functional group are provided below.

SN2 Reaction: Williamson Ether Synthesis of Diethyl Ether

Objective: To synthesize diethyl ether from ethyl bromide and sodium ethoxide via an SN2 reaction.

Materials:

  • Ethyl bromide

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, slowly add ethyl bromide via a dropping funnel while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle for approximately 1-2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with anhydrous diethyl ether.

  • Washing: Wash the combined organic extracts with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by distillation to obtain the diethyl ether product.

Grignard Reagent Formation and Reaction: Synthesis of Benzoic Acid

Objective: To prepare a Grignard reagent from bromobenzene and react it with carbon dioxide to synthesize benzoic acid.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (6M)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Drying tube (filled with calcium chloride)

  • Beaker

Procedure:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a dropping funnel. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Grignard Formation: Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should start, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with CO₂: After the Grignard reagent has formed (most of the magnesium is consumed), pour the solution onto a beaker containing crushed dry ice. The Grignard reagent will react with the carbon dioxide to form a magnesium salt of benzoic acid.

  • Hydrolysis: After the dry ice has sublimated, slowly add 6M hydrochloric acid to the reaction mixture to protonate the benzoate salt and precipitate benzoic acid.

  • Isolation: Collect the benzoic acid crystals by vacuum filtration and wash with cold water.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid using a palladium catalyst.

Materials:

  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in toluene to form the active Pd(0) catalyst in situ.

  • Reaction Setup: To the catalyst solution, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a mixture of toluene, ethanol, and water as the solvent system.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations of Key Pathways and Workflows

Signaling Pathways and Experimental Workflows

SN2_Reaction Reactants Nucleophile (Nu⁻) + Alkyl Bromide (R-Br) TransitionState [Nu---R---Br]⁻ (Trigonal Bipyramidal Transition State) Reactants->TransitionState Backside Attack Products Product (Nu-R) + Bromide Ion (Br⁻) TransitionState->Products Inversion of Stereochemistry

Caption: The concerted mechanism of an SN2 reaction.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Work-up Start Start: Aryl/Alkyl Bromide + Mg Initiation Initiation (Iodine crystal) Start->Initiation Formation Grignard Reagent (R-MgBr) Formation in Anhydrous Ether Initiation->Formation Electrophile Add Electrophile (e.g., CO₂, Aldehyde, Ketone) Formation->Electrophile Adduct Formation of Magnesium Alkoxide/Carboxylate Electrophile->Adduct Hydrolysis Acidic Hydrolysis (e.g., HCl) Adduct->Hydrolysis Product Isolate Final Product (e.g., Carboxylic Acid, Alcohol) Hydrolysis->Product

Caption: A typical experimental workflow for a Grignard reaction.

Role of the Bromide Functional Group in Drug Development

The introduction of a bromine atom into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. This strategy, often referred to as "bromination," can lead to increased therapeutic activity, improved metabolic stability, and a longer duration of action. The "heavy atom effect" of bromine can also be utilized to enhance the efficacy of photodynamic therapy and radiosensitization.

Case Studies:
  • Brotizolam: This thienodiazepine is a potent hypnotic agent. The synthesis of brotizolam involves the use of bromine-containing heterocyclic intermediates. The presence of the bromine atom in the final structure is crucial for its high potency.

  • Pipobroman: An anticancer drug used in the treatment of polycythemia vera and chronic granulocytic leukemia. Pipobroman is a piperazine derivative containing two 3-bromopropionyl groups. It functions as an alkylating agent, and the bromide moieties act as leaving groups, allowing the molecule to form covalent bonds with biological macromolecules, thereby exerting its cytotoxic effects.

Conclusion

The bromide functional group is a versatile and highly reactive moiety that is indispensable in modern organic synthesis. Its predictable participation in a wide array of reactions, including nucleophilic substitutions, eliminations, and organometallic cross-couplings, makes it a valuable tool for the construction of complex molecular architectures. For professionals in drug development, the strategic incorporation of bromine can be a powerful method to modulate the biological activity and properties of therapeutic agents. A thorough understanding of the principles and experimental nuances of bromide reactivity is therefore essential for innovation in both academic research and the pharmaceutical industry.

References

The Strategic Integration of m-PEG24-Br in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a key component for optimizing ADC design. This technical guide provides an in-depth exploration of m-PEG24-Br, a methoxy-terminated 24-unit polyethylene glycol linker equipped with a terminal bromide functional group, for application in ADC development. We will delve into its physicochemical properties, role in overcoming key ADC challenges, detailed experimental protocols, and the downstream cellular consequences of payload delivery.

The Role of the m-PEG24 Linker in ADC Optimization

The incorporation of a discrete 24-unit PEG chain offers a strategic balance of properties essential for a successful ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the m-PEG24 linker mitigates these issues, enabling the use of highly potent but otherwise challenging payloads and facilitating the synthesis of ADCs with higher drug-to-antibody ratios (DAR) without compromising stability.

The key advantages imparted by the m-PEG24 linker include:

  • Enhanced Hydrophilicity and Solubility : The PEG chain forms a hydration shell around the payload, significantly increasing the overall solubility of the ADC and preventing aggregation.

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life. This extended exposure can lead to greater accumulation of the ADC in tumor tissues.

  • Steric Shielding : The flexible PEG chain can provide a protective shield around the payload, potentially reducing non-specific interactions with other proteins and minimizing off-target toxicity.

  • Precise Spacer Control : As a monodisperse linker, m-PEG24 provides a defined and consistent length, offering precise spatial separation between the antibody and the payload. This can be crucial for maintaining antibody-antigen binding and optimizing payload release within the target cell.

The terminal bromide (-Br) of this compound serves as a reactive handle for conjugation. As a good leaving group, the bromide is susceptible to nucleophilic substitution, most commonly by a thiol group (sulfhydryl), such as the one present in a cysteine residue on an antibody or on a modified payload molecule, forming a stable thioether bond.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The choice of PEG linker length is a critical optimization parameter. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG length on key ADC performance metrics.

PEG Linker LengthAverage DAR AchievedIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Tumor Growth InhibitionReference(s)
No PEG ~2-4BaselineBaselineBaseline
Short (PEG4, PEG8) ~4-8Generally maintained or slightly decreasedModest IncreaseImproved
Medium (PEG12) ~8Variable, may decreaseSignificant IncreaseSignificantly Improved
Long (PEG24) ~8 Variable, may decrease Substantial Increase Often Maximally Improved
Very Long (PEG4k, 10k) Not SpecifiedOften significantly decreasedDrastic IncreaseMay be optimal, but can be offset by reduced potency

Table 1: Quantitative Impact of PEG Linker Length on Key ADC Performance Metrics. This table collates data from multiple studies to show general trends. Specific outcomes are dependent on the antibody, payload, and tumor model.

ParameterEffect of Increasing PEG Length (e.g., to PEG24)Rationale
Solubility IncreasesThe hydrophilic ethylene glycol repeats counteract the hydrophobicity of the payload.
Aggregation DecreasesImproved solubility and steric hindrance from the PEG chain prevent intermolecular aggregation.
Plasma Half-Life IncreasesIncreased hydrodynamic size reduces renal filtration and clearance.
In Vitro Potency (IC50) May DecreaseThe longer linker can sometimes sterically hinder the interaction of the payload with its intracellular target or slow its release.
In Vivo Efficacy Often IncreasesImproved PK properties lead to higher tumor accumulation, often outweighing any minor loss in intrinsic in vitro potency.
Tolerability Generally IncreasesEnhanced stability and reduced off-target interactions can lead to a better safety profile.

Table 2: Qualitative Summary of the Influence of PEG24 Linker on ADC Properties.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following sections provide representative, detailed methodologies for the key stages. This protocol describes a common strategy involving the conjugation of a thiol-containing drug-linker payload to a monoclonal antibody via its interchain disulfide bonds.

Protocol 1: Preparation of Thiolated Drug-Payload

This initial step involves synthesizing the drug-linker construct where the this compound is attached to the cytotoxic payload. This example assumes the payload has a suitable nucleophilic group (e.g., an amine) that can be used to first attach to a bifunctional linker, which is then connected to the this compound. A more direct approach involves the payload already containing a thiol group.

Materials:

  • Cytotoxic Payload (e.g., Monomethyl Auristatin E - MMAE) with a reactive amine.

  • Bifunctional linker (e.g., Valine-Citrulline-PABC).

  • This compound.

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM).

  • Coupling agents (e.g., HATU, DIPEA).

  • Purification system: HPLC.

Methodology:

  • Payload-Linker Synthesis: The cleavable dipeptide linker (e.g., Val-Cit-PABC) is first activated and then reacted with the amine group on the cytotoxic payload (e.g., MMAE) in an anhydrous solvent like DMF with coupling agents.

  • Introduction of a Thiol Group: The resulting Payload-Linker construct is then modified to introduce a terminal thiol group. This can be achieved using various chemical strategies, for instance, by reacting it with a reagent like N-acetylcysteamine after activating a carboxyl group on the linker.

  • Purification: The resulting thiol-functionalized Payload-Linker is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The product is characterized by mass spectrometry (MS) and NMR.

Protocol 2: Antibody Reduction (Thiol Generation)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL.

  • Reduction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4, degassed.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.

  • Desalting columns (e.g., Sephadex G-25).

Methodology:

  • Buffer Exchange: The mAb is buffer-exchanged into the degassed Reduction Buffer.

  • Reduction Reaction: A 5-10 fold molar excess of TCEP is added to the mAb solution. The mixture is incubated at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).

  • Removal of Reducing Agent: The excess TCEP is immediately removed by passing the reduced antibody solution through a desalting column equilibrated with degassed Reduction Buffer. The concentration of the thiolated antibody is determined by UV-Vis spectrophotometry at 280 nm.

Protocol 3: ADC Synthesis via Thiol-Bromo Conjugation

This protocol details the conjugation of the this compound (either as part of a pre-formed drug-linker or as a separate entity to be conjugated first to the antibody) to the reduced antibody. This example will focus on the reaction of a pre-formed thiol-containing payload with an antibody first conjugated with this compound. An alternative is the direct reaction of this compound with a thiolated antibody, followed by reaction with the payload.

Methodology A: Two-step conjugation

  • Antibody-PEGylation: The thiolated antibody from Protocol 2 is reacted with a molar excess of a heterobifunctional linker containing both a maleimide (to react with the antibody thiols) and a group that can subsequently react with the this compound-Payload.

  • Payload Conjugation: The this compound-Payload is then reacted with the PEGylated antibody. The bromide on the PEG linker will undergo nucleophilic substitution with a corresponding reactive group on the antibody-linker construct.

Methodology B: Direct Conjugation (Simpler, representative workflow)

This assumes a drug-linker construct with a terminal thiol group is ready (from Protocol 1).

Materials:

  • Thiolated Antibody (from Protocol 2).

  • This compound-Payload conjugate.

  • Conjugation Buffer: PBS, pH 7.5-8.5, with 1 mM EDTA, degassed.

  • Organic co-solvent (e.g., DMSO).

Methodology:

  • Reaction Setup: The this compound-Payload is dissolved in a minimal amount of DMSO.

  • Conjugation Reaction: The this compound-Payload solution is added to the thiolated antibody solution (from Protocol 2) at a 5-10 fold molar excess of the payload per free thiol. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: The reaction mixture is incubated at room temperature for 4-12 hours with gentle mixing. The reaction progress can be monitored by HPLC.

  • Quenching: The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any remaining unreacted this compound-Payload.

Protocol 4: ADC Purification and Characterization

Materials:

  • Purification Buffers (e.g., PBS).

  • Size-Exclusion Chromatography (SEC) system.

  • Hydrophobic Interaction Chromatography (HIC) system.

  • Mass Spectrometer (e.g., ESI-Q-TOF).

Methodology:

  • Purification: The crude ADC conjugate is purified to remove unconjugated payload, linker, and any aggregated protein. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.

  • Characterization - DAR Determination: The average Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It is typically determined using Hydrophobic Interaction Chromatography (HIC-HPLC), which separates ADC species based on the number of conjugated drugs.

  • Characterization - Purity and Identity: The purity of the final ADC is assessed by SEC-HPLC to quantify the percentage of monomer, aggregate, and fragment. The identity and mass of the ADC are confirmed by mass spectrometry after deglycosylation.

Mandatory Visualizations

Logical Relationships and Workflows

ADC_Design_Logic cluster_Payload Payload Selection cluster_Linker Linker Design cluster_ADC Resulting ADC Properties Payload High Potency Cytotoxic Payload Hydrophobicity Is Payload Hydrophobic? Payload->Hydrophobicity PEG_Linker Incorporate PEG Spacer (e.g., m-PEG24) Hydrophobicity->PEG_Linker Yes No_PEG Use Non-PEG Linker Hydrophobicity->No_PEG No Conjugation_Chem Select Conjugation Chemistry (e.g., Thiol-Bromo) PEG_Linker->Conjugation_Chem Good_PK Improved PK & Solubility PEG_Linker->Good_PK No_PEG->Conjugation_Chem Aggregation Risk of Aggregation & Poor PK No_PEG->Aggregation Conjugation_Chem->Good_PK

Caption: Decision logic for incorporating a PEG24 linker in ADC development.

ADC_Synthesis_Workflow cluster_Prep 1. Preparation cluster_Reaction 2. Conjugation cluster_Purify 3. Purification & Analysis mAb Monoclonal Antibody Reduction Reduce mAb (TCEP) mAb->Reduction PL_Synth Synthesize This compound-Payload Conjugation Conjugate Thiolated mAb with this compound-Payload PL_Synth->Conjugation Reduction->Conjugation Purification Purify ADC (e.g., SEC) Conjugation->Purification Characterization Characterize ADC (HIC, MS) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: General experimental workflow for ADC synthesis using this compound.

Signaling Pathways

ADC_MoA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Tumor Cell) ADC ADC with This compound Linker Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE/DM1) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimer Payload->Tubulin 5. Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Mitosis Mitotic Spindle Formation Microtubule->Mitosis Disruption G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Caspase Caspase Activation Apoptosis->Caspase via

Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.

Conclusion

The this compound linker is a versatile and powerful tool in the rational design of next-generation Antibody-Drug Conjugates. Its defined length and hydrophilic properties enable the effective conjugation of hydrophobic payloads, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The terminal bromide provides a reliable handle for conjugation to thiol-containing molecules, resulting in a stable thioether linkage. By carefully considering the interplay between the antibody, payload, and the this compound linker, researchers can develop more effective and safer targeted therapies for cancer treatment. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and developers working to harness the full potential of this advanced linker technology.

shelf life and storage conditions for m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Shelf Life and Storage of m-PEG24-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and shelf life for this compound (methoxy-polyethylene glycol-24-bromide). It also details experimental protocols for stability assessment and visualizes key workflows relevant to its application.

Shelf Life and Storage Conditions

The stability of this compound is critical for its effective use in bioconjugation, drug delivery, and the synthesis of molecules such as PROTACs (Proteolysis Targeting Chimeras). While specific stability studies on this compound are not extensively published, general recommendations can be drawn from supplier data for this compound and structurally similar PEG derivatives.

Proper storage is essential to prevent degradation, which can occur through mechanisms such as oxidation and hydrolysis, compromising the integrity and reactivity of the molecule.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

FormStorage TemperatureDurationAdditional Recommendations
Solid (Powder) -20°CUp to 3 years[1][2][3]Store in a dry, dark place.[4] Avoid sunlight.[5]
0-4°CShort-term (days to weeks)Store in a dry, dark place.
-5°CNot specifiedKeep dry and avoid sunlight.
In Solvent -80°CUp to 1 year or 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: The shelf life of this compound in solution is significantly shorter than in its solid form. It is highly recommended to prepare solutions fresh for each use. If storage in solution is necessary, use of an anhydrous, aprotic solvent is advisable to minimize hydrolysis.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, particularly after long-term storage or when used in critical applications, a stability assessment is recommended. The following protocols outline a general approach to evaluating the integrity of this compound.

Visual Inspection
  • Objective: To qualitatively assess any physical changes in the this compound solid.

  • Methodology:

    • Carefully observe the physical appearance of the this compound powder.

    • Note any changes from its expected appearance (typically a white to off-white solid).

    • Look for signs of discoloration (e.g., yellowing), clumping, or deliquescence, which may indicate degradation or moisture absorption.

Solubility Test
  • Objective: To verify the solubility of this compound in a relevant solvent, as changes in solubility can indicate chemical modification or degradation.

  • Methodology:

    • Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., DMSO, DMF, or chlorinated solvents).

    • Observe the dissolution process. The compound should dissolve completely to form a clear, colorless solution.

    • The presence of particulates or a hazy appearance may suggest the presence of insoluble degradation products.

Chromatographic Purity Assessment (HPLC)
  • Objective: To quantitatively determine the purity of this compound and identify any degradation products.

  • Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for analyzing PEG compounds.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • HPLC System:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the specific system and column.

      • Flow Rate: 1.0 mL/min.

      • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal as PEG lacks a strong chromophore. If unavailable, a UV detector at a low wavelength (e.g., 200-220 nm) can be used, although sensitivity will be lower.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. The appearance of new peaks may indicate the presence of degradation products.

Mass Spectrometry Analysis
  • Objective: To confirm the molecular weight of this compound and identify the mass of any potential degradation products.

  • Methodology: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are effective for analyzing PEG compounds.

    • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water for ESI-MS). For MALDI-TOF, the sample is co-crystallized with a suitable matrix.

    • Mass Spectrometer: Acquire the mass spectrum in the appropriate mass range for this compound (expected monoisotopic mass is around 1162.6 g/mol ).

    • Analysis: Verify that the major peak corresponds to the expected molecular weight of this compound. The presence of peaks at lower or higher masses could indicate degradation (e.g., chain cleavage) or aggregation/side reactions, respectively.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_Initial_Assessment Initial Assessment cluster_Chromatography Chromatographic Analysis cluster_Mass_Spec Mass Spectrometry cluster_Results Data Interpretation cluster_Outcome Outcome start This compound Sample visual Visual Inspection start->visual solubility Solubility Test start->solubility hplc HPLC Analysis (Purity Check) visual->hplc solubility->hplc ms Mass Spectrometry (MW Verification) hplc->ms decision Meets Specification? ms->decision pass Proceed with Use decision->pass Yes fail Quarantine/Reject decision->fail No

Caption: Workflow for assessing the stability of this compound.

Role of PEG Linker in a PROTAC

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment cluster_Ternary_Complex Ternary Complex Formation cluster_Degradation Protein Degradation Pathway protac_structure Target Ligand -- PEG Linker (e.g., m-PEG24 derivative) -- E3 Ligase Ligand poi Protein of Interest (Target) e3 E3 Ubiquitin Ligase complex POI - PROTAC - E3 Ligase (Ternary Complex) poi->complex e3->complex ub Ubiquitination of POI complex->ub Proximity-induced proteasome Proteasomal Degradation ub->proteasome

Caption: Role of a PEG linker in mediating the formation of a ternary complex for PROTAC-induced protein degradation.

References

Methodological & Application

Application Notes and Protocols for Conjugating m-PEG24-Br to a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains to a biomolecule, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2]

This document provides detailed protocols for the conjugation of methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br) to peptides, focusing on two of the most common target residues: cysteine and lysine. The bromide functional group on the this compound allows for a specific and efficient alkylation reaction with nucleophilic side chains of amino acids.

Chemical Principle of Conjugation

The conjugation of this compound to a peptide is based on a nucleophilic substitution reaction. The bromine atom on the PEG reagent is a good leaving group, and the carbon atom it is attached to is electrophilic. This allows for the attack by nucleophilic functional groups present on the peptide.

  • Cysteine Conjugation (Thiol-Alkylation): The sulfhydryl group (-SH) of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction of the cysteine thiol with this compound results in the formation of a stable thioether bond. This reaction is highly specific for cysteine residues under controlled pH conditions.

  • Lysine Conjugation (Amine-Alkylation): The primary amine (-NH₂) in the side chain of a lysine residue can also act as a nucleophile. The reaction with this compound leads to the formation of a secondary amine linkage. This reaction is generally less specific than cysteine conjugation as the N-terminal α-amine and other nucleophilic residues can also react. The reaction is highly dependent on the pH, as the amine group needs to be deprotonated to be nucleophilic.[3]

Experimental Protocols

Protocol for Conjugation of this compound to a Cysteine-Containing Peptide

This protocol details the steps for the selective conjugation of this compound to a cysteine residue in a peptide.

Materials and Reagents:

  • Cysteine-containing peptide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0-7.5

  • Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer

  • Purification Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Purification Buffer B: 0.1% TFA in acetonitrile

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve reagents)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis peptide_prep Dissolve Peptide in Reaction Buffer tcep_add Add TCEP to Reduce Disulfides peptide_prep->tcep_add Ensure free thiols conjugation Incubate Peptide and this compound tcep_add->conjugation peg_prep Dissolve this compound peg_prep->conjugation quench Quench Reaction conjugation->quench Stop reaction purification Purify by RP-HPLC quench->purification characterization Characterize by Mass Spectrometry purification->characterization

Caption: Experimental workflow for cysteine-specific peptide PEGylation.

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has formed disulfide bonds, it is crucial to reduce them. Add a 2-5 molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature.

  • PEG Reagent Preparation:

    • Dissolve the this compound in the reaction buffer to a concentration that will result in a 5-10 molar excess relative to the peptide in the final reaction mixture. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction should be kept low (<10%).

  • Conjugation Reaction:

    • Add the dissolved this compound to the peptide solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a 10-fold molar excess of the quenching solution (N-acetyl-L-cysteine) relative to the initial amount of this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching agent using a reverse-phase HPLC system.

    • Use a C18 column and a gradient of Purification Buffer A and Purification Buffer B. A typical gradient would be from 5% to 95% Buffer B over 30-60 minutes.

    • Collect fractions and analyze them by mass spectrometry to identify the fractions containing the desired PEGylated peptide.

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide using mass spectrometry (MALDI-TOF or ESI-MS). The mass of the conjugate should be the sum of the mass of the peptide and the mass of the m-PEG24 moiety (minus the mass of HBr).

    • Assess the purity of the final product by RP-HPLC.

Protocol for Conjugation of this compound to a Lysine-Containing Peptide

This protocol outlines the procedure for conjugating this compound to lysine residues. Note that this reaction is less specific and may result in a heterogeneous mixture of products with varying degrees of PEGylation.

Materials and Reagents:

  • Lysine-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Purification Buffer B: 0.1% TFA in acetonitrile

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis peptide_prep Dissolve Peptide in Reaction Buffer conjugation Incubate Peptide and this compound peptide_prep->conjugation peg_prep Dissolve this compound peg_prep->conjugation quench Quench Reaction conjugation->quench Stop reaction purification Purify by RP-HPLC or IEX quench->purification characterization Characterize by Mass Spectrometry purification->characterization

Caption: Experimental workflow for lysine-targeted peptide PEGylation.

Procedure:

  • Peptide and PEG Reagent Preparation:

    • Dissolve the lysine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound in the reaction buffer to achieve a 5-20 molar excess over the peptide in the final reaction mixture.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution.

    • Incubate the reaction at room temperature for 4-12 hours with gentle stirring. The higher pH facilitates the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution (Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • The purification of lysine-PEGylated peptides can be more challenging due to the potential for multiple PEGylation sites and degrees of PEGylation.

    • Reverse-phase HPLC can be used to separate different PEGylated species, although resolution may be limited.

    • Ion-exchange chromatography (IEX) can be an effective alternative or complementary technique, as the addition of PEG chains can alter the overall charge of the peptide.

  • Characterization:

    • Analyze the purified fractions by mass spectrometry to determine the number of PEG chains attached to the peptide.

    • Use RP-HPLC to assess the purity of each isolated PEGylated species.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound to peptides. The actual results will vary depending on the specific peptide sequence and reaction conditions.

ParameterCysteine ConjugationLysine Conjugation
Target Residue Cysteine (thiol group)Lysine (ε-amino group), N-terminus (α-amino group)
Reaction pH 7.0 - 7.58.5 - 9.5
Molar Ratio (PEG:Peptide) 5:1 to 10:15:1 to 20:1
Reaction Time 2 - 4 hours4 - 12 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Conjugation Efficiency > 90%50 - 80% (can be variable)
Expected Purity (after purification) > 95%> 90% for a specific PEGylated species
Predominant Product Mono-PEGylatedMixture of mono-, di-, and poly-PEGylated species

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Incomplete reduction of disulfide bonds (for cysteine).- Incorrect pH of the reaction buffer.- Insufficient molar excess of PEG reagent.- Inactive PEG reagent.- Ensure complete reduction with TCEP.- Verify the pH of the reaction buffer.- Increase the molar ratio of this compound to peptide.- Use a fresh batch of this compound.
Multiple PEGylated Products - For lysine conjugation, this is expected.- For cysteine conjugation, it may indicate non-specific reactions at other nucleophilic sites.- For lysine, optimize the molar ratio and reaction time to favor mono-PEGylation.- For cysteine, ensure the reaction pH is not too high to minimize reaction with amines.
Difficulty in Purification - Poor resolution between unreacted peptide and PEGylated product.- Aggregation of the peptide or conjugate.- Optimize the HPLC gradient.- Try a different chromatography mode (e.g., IEX for lysine conjugates, SEC).- Add denaturants or organic modifiers to the purification buffers.
Unexpected Mass in MS - Oxidation of the peptide.- Hydrolysis of the peptide or PEG reagent.- Multiple charges on the ion.- Handle the peptide in an oxygen-minimized environment.- Use fresh reagents and buffers.- Use deconvolution software for ESI-MS data.

References

Application Notes and Protocols for m-PEG24-Br Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase circulating half-life by reducing renal clearance, and decrease immunogenicity.[1][2][3][4][5] m-PEG24-Br is a monofunctional PEG reagent with a terminal bromide group. The bromide serves as a good leaving group in nucleophilic substitution reactions, making it suitable for covalent modification of proteins. This reagent is particularly useful for targeting nucleophilic residues on the protein surface, such as the thiol group of cysteine residues, to form a stable thioether bond. Site-specific PEGylation, when achievable, is highly desirable as it leads to a homogeneous product with preserved biological activity.

These application notes provide a comprehensive, step-by-step guide for the labeling of proteins with this compound, including protocols for the labeling reaction, purification of the conjugate, and subsequent characterization.

Experimental Protocols

Materials and Reagents
  • Protein of Interest (POI): Purified and at a known concentration (e.g., 1-10 mg/mL). The protein should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES.

  • This compound: (e.g., from BroadPharm or similar supplier).

  • Reaction Buffer: Amine-free buffer, pH 7.5-8.5. A common choice is 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • Reducing Agent (optional, for cysteine labeling): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). A 10 mM stock solution is typically used.

  • Quenching Reagent: A solution containing a small molecule with a nucleophilic group, such as 1 M L-cysteine or 1 M 2-mercaptoethanol.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system with appropriate columns.

  • Characterization Equipment: SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Step-by-Step Protein Labeling Protocol

This protocol describes the labeling of a protein via cysteine residues. The reaction conditions may require optimization for each specific protein.

1. Protein Preparation:

  • If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS. This can be done by dialysis or using a desalting column.
  • Adjust the protein concentration to a range of 1-10 mg/mL in the chosen reaction buffer.
  • If targeting cysteine residues that may be oxidized or involved in disulfide bonds, pre-treat the protein with a reducing agent. Add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature. Note: If the protein's structural integrity depends on disulfide bonds, this step should be omitted or carefully optimized.

2. Preparation of this compound Solution:

  • The this compound reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM). Do not prepare stock solutions for long-term storage as the reagent can hydrolyze.

3. PEGylation Reaction:

  • Determine the desired molar excess of this compound to the protein. A starting point is typically a 10 to 50-fold molar excess. This will likely require optimization.
  • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.
  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

4. Quenching the Reaction:

  • To stop the labeling reaction, add the quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM.
  • Incubate for 30-60 minutes at room temperature to ensure that all unreacted this compound is consumed.

Purification of the PEGylated Protein

The reaction mixture will contain the PEGylated protein, unreacted protein, excess PEG reagent, and quenched PEG. Purification is essential to isolate the desired conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated protein from the smaller unreacted PEG reagent and quenching molecules.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein. This change can be exploited to separate PEGylated species from the un-PEGylated protein.

  • Hydrophobic Interaction Chromatography (HIC): The PEG chain can also alter the protein's hydrophobicity, allowing for separation using HIC.

Characterization of the PEGylated Protein

After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine the degree of PEGylation.

  • SDS-PAGE: The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than the unmodified protein. This provides a quick visual confirmation of PEGylation.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the precise molecular weight of the PEGylated protein. The mass increase will correspond to the number of attached PEG chains.

  • HPLC Analysis: Reversed-phase (RP-HPLC) or IEX-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).

Data Presentation

Quantitative data from the labeling and characterization experiments should be summarized for clarity and comparison.

Table 1: Reaction Parameters for Protein PEGylation

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL)255
Molar Ratio (PEG:Protein)10:120:150:1
Reaction BufferPBS, pH 7.5PBS, pH 8.0HEPES, pH 8.0
Reaction Time (hours)442
Temperature (°C)252537

Table 2: Characterization of Purified PEG-Protein Conjugate

Characterization MethodUnmodified ProteinPEGylated Protein
Apparent MW (SDS-PAGE)~50 kDa~65 kDa (slower migration)
Molecular Weight (Mass Spec)50,125 Da51,277 Da
Degree of PEGylation01.0 (mono-PEGylated)
Purity (SEC-HPLC)>98%>95%

Visualizations

Workflow and Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing p_prep Protein Preparation (Buffer Exchange, Reduction) mix Mix Protein and this compound p_prep->mix peg_prep This compound Dissolution (in DMSO/DMF) peg_prep->mix incubate Incubate (RT, 2-4h) mix->incubate quench Quench Reaction (e.g., with L-Cysteine) incubate->quench purify Purification (SEC or IEX) quench->purify char Characterization (SDS-PAGE, MS) purify->char final Purified PEG-Protein Conjugate char->final

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway protein Protein-SH (Cysteine Residue) intermediate protein->intermediate peg CH3O-(CH2CH2O)24-Br (this compound) peg->intermediate conjugate Protein-S-(CH2CH2O)24-OCH3 (Stable Thioether Linkage) intermediate->conjugate Nucleophilic Substitution leaving_group HBr (Byproduct) intermediate->leaving_group

Caption: Reaction of this compound with a protein's cysteine residue.

References

Application Notes and Protocols for Thiol Modification using m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent modification of thiol groups (e.g., in cysteine residues of proteins and peptides) using methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br). This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, solubility, and in vivo half-life.

Introduction to Thiol-Reactive PEGylation

PEGylation targeting cysteine residues offers a site-specific approach to protein modification. The sulfhydryl group of cysteine is a potent nucleophile that can react with electrophiles like alkyl halides. The reaction of this compound with a thiol proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond. This method is highly selective for cysteine residues under controlled pH conditions.

Reaction Conditions for Thiol Modification with this compound

The efficiency and specificity of the PEGylation reaction are critically dependent on several parameters. The following table summarizes the recommended starting conditions for the reaction of this compound with a thiol-containing molecule. These conditions may require optimization depending on the specific protein or peptide.

ParameterRecommended RangeNotes
pH 7.0 - 8.5The reaction rate increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. A pH of 8.0 is a good starting point. At pH values above 8.5, the risk of side reactions with other nucleophilic residues (e.g., lysine) increases.
Temperature 4 - 25 °CThe reaction can be performed at room temperature for convenience. For sensitive proteins, performing the reaction at 4°C overnight is recommended to minimize degradation.
Stoichiometry (this compound : Thiol) 5:1 to 20:1 molar excessA molar excess of the PEG reagent drives the reaction to completion. A 10-fold molar excess is a common starting point. The optimal ratio should be determined empirically.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by SDS-PAGE or LC-MS) to determine the optimal time. Reactions at room temperature are typically faster than those at 4°C.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can increase the reaction rate but may also lead to aggregation. The optimal concentration is protein-dependent.
Buffer Phosphate, HEPES, or Borate buffersAmine-containing buffers (e.g., Tris) should be avoided as they can compete in the reaction. The buffer should be degassed to minimize oxidation of free thiols.

Experimental Workflow

The following diagram outlines the general workflow for the modification of a thiol-containing protein or peptide with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization Protein_Prep Prepare Protein/Peptide Solution (in amine-free, degassed buffer) Reaction Combine Reactants and Incubate (Control pH, Temp, Time) Protein_Prep->Reaction PEG_Prep Prepare this compound Stock Solution PEG_Prep->Reaction Purification Purify PEGylated Product (e.g., SEC, IEX) Reaction->Purification Analysis Analyze Product (SDS-PAGE, LC-MS, etc.) Purification->Analysis

Caption: Experimental workflow for thiol modification.

Detailed Experimental Protocol

This protocol provides a general procedure for the PEGylation of a protein with a free cysteine residue using this compound.

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0 (degassed)

  • Quenching Solution: 1 M N-acetyl-cysteine in reaction buffer

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, LC-MS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein or peptide in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in the Reaction Buffer to create a stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a 5-fold molar excess of the Quenching Solution relative to the initial amount of this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method.[1]

      • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller unreacted protein and PEG reagent.

      • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the overall charge of the protein, allowing for separation.

  • Characterization:

    • Analyze the purified product to confirm successful PEGylation and determine the degree of modification.

      • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

      • LC-MS: Provides the exact mass of the PEGylated protein, confirming the number of attached PEG chains.[2]

      • Peptide Mapping: Involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.[3]

Reaction Scheme

The following diagram illustrates the chemical reaction between this compound and a cysteine residue.

Caption: Reaction of this compound with cysteine.

Troubleshooting

  • Low PEGylation Efficiency:

    • Increase the molar excess of this compound.

    • Increase the reaction pH (up to 8.5).

    • Increase the reaction time or temperature.

    • Ensure complete reduction of disulfide bonds if applicable.

    • Confirm the activity of the this compound reagent.

  • Non-specific Modification:

    • Lower the reaction pH.

    • Decrease the molar excess of this compound.

    • Reduce the reaction time.

  • Protein Aggregation:

    • Decrease the protein concentration.

    • Add stabilizing excipients to the reaction buffer.

    • Optimize the pH to a value where the protein is most stable.

By following these guidelines and protocols, researchers can effectively utilize this compound for the site-specific thiol modification of proteins and peptides, enabling the development of next-generation biotherapeutics and research tools.

References

Application Notes and Protocols for PROTAC Synthesis Using a Bromo-PEG24 Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a heterobifunctional PEG linker featuring a terminal bromide, such as Br-PEG24-COOH or its protected variants.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3][4] A typical PROTAC is composed of three distinct components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[5] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

The linker is a critical component that heavily influences the PROTAC's efficacy. Its length, composition, and attachment points affect the stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide synthetic tractability. According to some analyses, over half of reported PROTACs utilize PEG-based linkers.

This document outlines a general synthetic strategy for constructing a PROTAC using a heterobifunctional Br-PEG24 linker, which allows for sequential conjugation to the POI and E3 ligase ligands. The terminal bromide enables chemoselective alkylation of a suitable nucleophile on the first ligand, while the second functional group (e.g., a carboxylic acid) is used for subsequent coupling to the second ligand.

Principle of Synthesis

The synthesis of a PROTAC using a Br-PEG24-X linker (where X is a second functional group like a carboxylic acid or a protected amine) is typically a two-step sequential process. This approach avoids the formation of undesired homodimers of the ligands.

  • Step 1: Alkylation. The first ligand, containing a suitable nucleophilic functional group (e.g., an amine or phenol), is reacted with the bromo-PEG24 linker. This is often an N-alkylation or O-alkylation reaction, typically performed in the presence of a non-nucleophilic base.

  • Step 2: Coupling. The second functional group on the PEG linker is then deprotected (if necessary) and coupled to the second ligand. The most common coupling reaction is an amide bond formation between a carboxylic acid on the linker and an amine on the ligand, facilitated by standard peptide coupling reagents.

This modular approach allows for the rapid assembly of PROTAC libraries by varying the ligands or the linker itself.

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

General Synthetic Workflow

This diagram outlines the sequential chemical steps involved in synthesizing the final PROTAC molecule.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Sequential Coupling Ligand1 E3 Ligase Ligand (e.g., Pomalidomide-NH₂) Intermediate1 Ligand-Linker Intermediate (Protected) Ligand1->Intermediate1 Step 1: Alkylation (e.g., DIPEA, DMF) Linker Br-PEG24-COOtBu (Bromo-PEG Linker) Linker->Intermediate1 Intermediate2 Ligand-Linker Intermediate (Deprotected Acid) Intermediate1->Intermediate2 Step 2: Deprotection (e.g., TFA/DCM) PROTAC Final PROTAC (Crude) Intermediate2->PROTAC Step 3: Amide Coupling (e.g., HATU, DIPEA) Ligand2 POI Ligand (e.g., Ligand-NH₂) Ligand2->PROTAC Purified Purified PROTAC PROTAC->Purified Step 4: Purification (e.g., Prep-HPLC)

Caption: A general workflow for PROTAC synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a bromo-PEG linker with a protected carboxylic acid, such as tert-butyl-ester-PEG24-bromide. The E3 ligase ligand used as an example is an amine-functionalized pomalidomide derivative, and the POI ligand is assumed to have a free amine for the final coupling.

Protocol 1: Synthesis of Ligand-Linker Intermediate via N-Alkylation

Objective: To conjugate an amine-containing E3 ligase ligand to the bromo-PEG24 linker.

Materials:

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

  • tert-Butyl-ester-PEG24-bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the bromo-PEG24-linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50°C for 12-24 hours. The fine-tuned conditions may be required for poorly nucleophilic amines.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the protected Ligand-PEG24-COOtBu intermediate.

Protocol 2: Deprotection of the Carboxylic Acid

Objective: To remove the tert-butyl protecting group to reveal the terminal carboxylic acid for the next coupling step.

Materials:

  • Protected Ligand-PEG24-COOtBu intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the protected intermediate in DCM (e.g., 0.1 M solution) in a round-bottom flask at 0°C (ice bath).

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often co-evaporated with toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting crude Ligand-PEG24-COOH can be used directly in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

Objective: To couple the deprotected Ligand-Linker intermediate with the POI ligand.

Materials:

  • Crude Ligand-PEG24-COOH intermediate (1.0 eq)

  • Amine-functionalized POI Ligand (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the crude Ligand-PEG24-COOH intermediate in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC is ready for purification.

Protocol 4: Purification and Characterization

Objective: To purify the final PROTAC and confirm its identity and purity.

Purification: The purification of PEGylated PROTACs can be challenging due to their molecular weight and the potential for impurities like unreacted starting materials or byproducts. A multi-step purification strategy is often required.

  • Initial Cleanup (Optional): For very crude mixtures, Solid-Phase Extraction (SPE) can be used for initial cleanup.

  • Preparative Reverse Phase HPLC (RP-HPLC): This is the most common and effective method for obtaining high-purity PROTACs.

    • Column: C18 or C8 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Dissolve the crude product in a minimal amount of DMF or DMSO, inject it onto the column, and elute using a linear gradient of Mobile Phase B. Collect fractions and analyze by LC-MS to identify those containing the pure product.

  • Lyophilization: Combine the pure fractions and freeze-dry to obtain the final PROTAC as a solid powder.

Characterization:

  • LC-MS: Used to monitor reaction progress and to confirm the molecular weight and purity of the final compound.

  • ¹H and ¹³C NMR: Used to confirm the chemical structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Quantitative Data Summary

The efficiency of synthesis and the biological activity of PROTACs are highly dependent on the specific ligands and linker used. The following tables provide representative data compiled from various sources to illustrate typical outcomes.

Table 1: Representative Yields for Key Synthetic Steps

Reaction TypeE3 LigaseTarget ProteinLinker TypeYield (%)Reference
Amide CouplingVHLPXRPEG2-C672
O-AlkylationCereblonBRD4PEG46-90
Click Chemistry (CuAAC)VHL/CRBNBRD4PEG (0-4 units)up to 90

Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative Data)

PROTAC ExampleLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)Reference
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Note: DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific cell line and experimental conditions.

References

Application Notes and Protocols for Improving ADC Pharmacokinetics with m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, which can lead to rapid clearance from circulation and increased aggregation, ultimately reducing the therapeutic index.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations.[1] The use of a long-chain, monodisperse PEG linker, such as m-PEG24-Br, can significantly improve the physicochemical and pharmacokinetic properties of an ADC.[2] The this compound linker provides a hydrophilic shield around the hydrophobic drug-linker, which can lead to:

  • Improved Solubility and Stability: Reduces aggregation and enhances the overall stability of the ADC.[3]

  • Prolonged Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance and extending its time in circulation.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an immune response.

  • Enhanced Tumor Accumulation: By prolonging circulation time, PEGylated ADCs have a greater opportunity to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs with improved pharmacokinetic profiles.

Data Presentation

The following tables summarize quantitative data from studies investigating the impact of PEGylation on ADC pharmacokinetics.

Table 1: Pharmacokinetic Parameters of a Trastuzumab-DM1 ADC with a Linear 24-unit PEG Linker in Mice

ADC ConfigurationDARClearance (mL/day/kg)Half-life (t½, days)AUC (µg·day/mL)
Trastuzumab-(L24-DM1)3~310.35.897.1
Trastuzumab-(L24-DM1)8~841.22.224.3

Data adapted from a study by Tedeschini et al. (2021). This study highlights the impact of drug-to-antibody ratio (DAR) on the pharmacokinetics of a PEGylated ADC.

Table 2: Effect of PEG Chain Length on ADC Clearance in Rats

PEG Chain LengthClearance Rate (mL/day/kg)
PEG2High
PEG4High
PEG8Low
PEG12Low
PEG24Low

Data conceptualized from Burke et al. (2017), which demonstrated that clearance rates decreased with increasing PEG chain length, reaching a plateau at PEG8. A longer PEG24 chain is expected to provide a more pronounced hydrophilic shield.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Cysteine Alkylation

This protocol describes the site-specific conjugation of this compound to an antibody by targeting cysteine residues. This is achieved through the controlled reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol groups, which then react with the bromo group of the PEG linker via nucleophilic substitution to form a stable thioether bond.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound (methoxy-polyethylene glycol-24-bromide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Quenching solution (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS, pH 7.4, containing EDTA)

  • Purification system (e.g., size-exclusion chromatography, SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer to remove any interfering substances.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer (A280).

  • Controlled Reduction of Disulfide Bonds:

    • In a reaction vessel, add the antibody solution.

    • Add a molar excess of TCEP solution to the antibody. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired number of free thiols (typically targeting the reduction of interchain disulfides).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the this compound linker in an appropriate solvent (e.g., DMSO).

    • Add a molar excess of the dissolved this compound linker to the reduced antibody solution. The molar ratio should be optimized to ensure efficient conjugation.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution, such as N-acetylcysteine, to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess PEG linker, quenching reagent, and any aggregated protein.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the Conjugate:

    • Determine the final concentration of the purified ADC.

    • Analyze the drug-to-antibody ratio (DAR) and the homogeneity of the conjugate using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.

    • Assess the purity and integrity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to evaluate the pharmacokinetic profile of the newly generated m-PEG24-ADC.

Materials:

  • m-PEG24-ADC and non-PEGylated control ADC

  • Appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats)

  • Sterile saline or other appropriate vehicle for injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • ELISA or other suitable analytical method for quantifying the ADC in plasma

Procedure:

  • Animal Dosing:

    • Acclimate the animals to the housing conditions for at least one week prior to the study.

    • Administer a single intravenous (IV) dose of the m-PEG24-ADC or the control ADC to a cohort of animals. A typical dose might be 3 mg/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days) via an appropriate route (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using a validated ELISA method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

      • Area under the curve (AUC)

Visualization of Pathways and Workflows

ADC_Experimental_Workflow cluster_prep Antibody Preparation & Reduction cluster_conjugation Conjugation & Quenching cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb TCEP Reduction Conjugation Conjugation Reaction Reduced_mAb->Conjugation PEG_Br This compound PEG_Br->Conjugation Quenched_ADC Quenched ADC Mixture Conjugation->Quenched_ADC N-acetylcysteine Quench Purification Size-Exclusion Chromatography Quenched_ADC->Purification Purified_ADC Purified m-PEG24-ADC Purification->Purified_ADC Analysis Characterization (DAR, Purity) Purified_ADC->Analysis

Fig. 1: Experimental workflow for the preparation of an m-PEG24-ADC.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC (e.g., Trastuzumab-based) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K PI3K/AKT Pathway HER2->PI3K Signaling Blockade by Ab RAS RAS/MAPK Pathway HER2->RAS Signaling Blockade by Ab Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (e.g., DM1, MMAE) Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Fig. 2: Mechanism of action for a HER2-targeted ADC.

Conclusion

The incorporation of an this compound linker into an ADC represents a robust strategy to enhance its pharmacokinetic properties. By increasing hydrophilicity and steric hindrance, this long-chain PEG linker can effectively prolong circulation half-life, improve stability, and potentially increase the therapeutic index of the ADC. The provided protocols offer a foundational framework for the synthesis, purification, and in vivo evaluation of PEGylated ADCs. Careful optimization of the conjugation and purification steps is crucial to ensure the generation of a homogeneous and effective therapeutic agent.

References

Application Note & Protocol: Site-Specific Bioconjugation with m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. This process can enhance solubility, increase in vivo stability by protecting against proteolytic degradation, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity.

m-PEG24-Br is a discrete (monodisperse) PEG reagent featuring 24 ethylene glycol units, a methoxy end-cap, and a terminal bromide functional group. The bromo group acts as an alkylating agent, enabling the site-specific covalent attachment of the PEG chain to nucleophilic residues on a target protein. The primary target for this alkylation reaction is the sulfhydryl group of cysteine residues, which forms a stable thioether bond. This application note provides a detailed protocol for the bioconjugation of this compound to proteins, followed by purification and characterization of the resulting conjugate.

Principle of Reaction

The bioconjugation of this compound to a protein primarily occurs via an SN2 alkylation reaction. The nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the carbon atom bonded to the bromine atom on the PEG reagent. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the protein and the PEG chain. The reaction is most efficient at a pH slightly basic (pH 7.0-8.0), which facilitates the deprotonation of the cysteine's sulfhydryl group (pKa ≈ 8.5) to the more reactive thiolate form, while still maintaining protein stability.

cluster_reactants Reactants cluster_products Products pSH Protein-SH (Cysteine Residue) pSPEG Protein-S-(CH₂CH₂O)₂₄-CH₃ (PEGylated Protein) pSH->pSPEG pH 7.0 - 8.0 pegBr Br-(CH₂CH₂O)₂₄-CH₃ (this compound) pegBr->pSPEG HBr HBr (Byproduct)

Caption: Reaction scheme for this compound conjugation to a protein thiol.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Protein of interest containing at least one free cysteine residue.

    • This compound (prepare a fresh stock solution, e.g., 100 mM in anhydrous DMF or DMSO).

    • Phosphate Buffered Saline (PBS), pH 7.2.

    • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed and nitrogen-purged).

    • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

    • (Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol.

    • Reagents for analysis (SDS-PAGE gels, stains, HPLC solvents, MS matrices).

  • Equipment:

    • Reaction vessels (e.g., low-protein-binding microcentrifuge tubes).

    • pH meter.

    • Shaker/rocker.

    • Purification system (e.g., FPLC, HPLC with SEC and/or IEX columns).

    • Desalting columns or centrifugal filters (for buffer exchange).

    • Analytical instruments (SDS-PAGE apparatus, mass spectrometer, HPLC system).

Protocol 1: Protein Preparation (with Optional Reduction)

This protocol is for proteins that may have their target cysteine residues in an oxidized state (disulfide bonds). If your protein has a known free and accessible cysteine, you may skip the reduction step.

  • Dissolve Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.

  • Reduction (Optional):

    • Add TCEP to the protein solution from a 0.5 M stock solution to a final concentration of 10-20 mM (a 20-50 fold molar excess over protein).

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Remove Reducing Agent: Immediately remove the excess TCEP to prevent it from reacting with the this compound. This is critical.

    • Use a desalting column (e.g., PD-10) pre-equilibrated with degassed Conjugation Buffer.

    • Alternatively, use centrifugal filtration units with a molecular weight cutoff (MWCO) appropriate for your protein, washing with degassed Conjugation Buffer 3-4 times.

  • Concentration Check: Determine the concentration of the reduced protein solution using a standard protein assay (e.g., BCA or A280). Proceed immediately to the PEGylation reaction.

Protocol 2: Thiol-Specific PEGylation with this compound
  • Set up Reaction: In a reaction vessel, add the prepared protein solution.

  • Add PEG Reagent: Add the desired molar excess of this compound to the protein solution from the stock solution. A 10- to 50-fold molar excess of PEG over protein is a good starting point for optimization.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring or rocking. The optimal time should be determined empirically.

  • Quench Reaction (Optional): To stop the reaction, add a small molecule thiol reagent like L-cysteine to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for an additional 30 minutes.

Protocol 3: Purification of the PEGylated Conjugate

The reaction mixture contains the PEGylated protein, unreacted protein, and excess PEG reagent. Purification is essential to isolate the desired product.

  • Size Exclusion Chromatography (SEC): This is the most common method. The larger hydrodynamic radius of the PEGylated protein allows it to elute earlier than the smaller, unreacted protein. Excess PEG reagent and quenching molecules will elute much later.[][2]

    • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with PBS or another suitable buffer.

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile at 280 nm.

    • Analyze fractions corresponding to the peaks by SDS-PAGE to identify those containing the purified PEGylated protein.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges on the protein, altering its interaction with the IEX resin and allowing for separation from the unmodified protein.[][3] This is particularly useful for separating mono-, di-, and poly-PEGylated species.

Protocol 4: Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified fractions alongside the starting protein. Successful PEGylation will result in a significant increase in the apparent molecular weight, causing the protein band to shift upwards.[4] The band for the PEGylated protein may appear more diffuse than that of the unmodified protein.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate. The mass increase should correspond to the mass of the attached m-PEG24 moiety (~1137 Da) multiplied by the number of attached PEG chains. This confirms the degree of PEGylation.

  • HPLC Analysis: Use Reverse-Phase (RP-HPLC) or IEX-HPLC to assess the purity of the final product. The PEGylated conjugate will typically have a different retention time compared to the unmodified protein.

Data Presentation

Quantitative data from the optimization and characterization steps should be clearly organized.

Table 1: Recommended Reaction Parameters for Optimization

Parameter Suggested Range Purpose
Protein Concentration 1 - 10 mg/mL Affects reaction kinetics and aggregation risk.
Molar Ratio (PEG:Protein) 10:1 to 50:1 Drives reaction towards higher PEGylation efficiency.
pH 7.0 - 8.0 Balances thiol reactivity with protein stability.
Temperature 4°C or Room Temp. Lower temperature may improve protein stability.

| Reaction Time | 2 - 24 hours | Time required to reach desired conjugation level. |

Table 2: Example Characterization Summary

Sample Apparent MW (SDS-PAGE) Observed Mass (MS) Purity (HPLC)
Unmodified Protein 50 kDa 50,000 Da >98%
Mono-PEGylated Protein ~65-70 kDa 51,137 Da >95%

| Di-PEGylated Protein | ~80-85 kDa | 52,274 Da | >95% |

Mandatory Visualization: Experimental Workflow

prep 1. Prepare Protein Solution (1-10 mg/mL in Buffer) reduce_node 2. Reduce Disulfide Bonds? (Optional, with TCEP) prep->reduce_node remove_tcep 3. Remove Reducing Agent (Desalting Column / UF) reduce_node->remove_tcep Yes peg_rxn 4. PEGylation Reaction (Add this compound, incubate 2-24h) reduce_node->peg_rxn No remove_tcep->peg_rxn quench 5. Quench Reaction (Optional, with L-Cysteine) peg_rxn->quench purify 6. Purify Conjugate (SEC or IEX) quench->purify char 7. Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) purify->char final_prod Final PEG-Protein Conjugate char->final_prod

Caption: Workflow for this compound bioconjugation and analysis.

References

Application Notes and Protocols for Stoichiometric Control of m-PEG24-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating stoichiometry and performing conjugation reactions using methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br). Accurate stoichiometric control is critical for achieving desired levels of PEGylation, ensuring product consistency, and optimizing the therapeutic efficacy of biomolecules.

Physicochemical Properties and Reagents

Successful stoichiometry calculations begin with accurate data for all reactants. The table below lists the essential properties for this compound and a representative biomolecule, Human Serum Albumin (HSA), often used in conjugation studies.

ParameterThis compoundHuman Serum Albumin (HSA)
Formula C₅₀H₁₀₁BrO₂₄Not Applicable
Molecular Weight (MW) ~1152.21 g/mol (Calculated)¹~66,500 g/mol
Reactive Group Bromo (-Br)Primary Amines (-NH₂), Thiols (-SH)
Target Residues Lysine, Cysteine, N-terminusNot Applicable
Solubility Water, DMF, DMSO, CH₂Cl₂Aqueous Buffers (e.g., PBS)

¹Note: The molecular weight for this compound is calculated based on its chemical structure [CH₃(OCH₂CH₂)₂₄Br] as a specific datasheet value is not commonly available. Researchers should confirm the exact molecular weight from the supplier's certificate of analysis.

Core Principles of Stoichiometry in PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide. The stoichiometry of this reaction—the molar ratio of the PEG reagent to the target biomolecule—is a critical parameter. It directly influences the degree of PEGylation , determining whether the final product is mono-, di-, or multi-PEGylated.

  • Under-PEGylation: Using too little this compound will result in a low yield of the desired conjugate and a significant amount of unreacted biomolecule, complicating downstream purification.

  • Over-PEGylation: An excessive molar ratio can lead to multiple PEG chains attaching to a single biomolecule. This may diminish biological activity due to steric hindrance at active sites and creates a heterogeneous product mixture.[1][2]

Controlling the stoichiometry is therefore essential for manufacturing consistency and therapeutic performance. The key is to calculate the precise molar equivalents of the PEG reagent needed relative to the biomolecule.

Stoichiometry Calculation Workflow

The fundamental goal is to determine the mass of this compound required to achieve a specific molar excess relative to the target biomolecule. A 10- to 50-fold molar excess of the PEG reagent is often used to drive the reaction to completion, especially when targeting less reactive sites.

cluster_start Step 1: Substrate Moles cluster_peg Step 2: PEG Moles cluster_mass Step 3: PEG Mass mass_protein Weigh Substrate (e.g., Protein) moles_protein Calculate Moles of Substrate (moles = mass / MW) mass_protein->moles_protein mw_protein MW of Substrate (g/mol) mw_protein->moles_protein moles_peg Calculate Moles of this compound (moles_PEG = moles_substrate * ratio) moles_protein->moles_peg molar_ratio Define Target Molar Ratio (e.g., 20x excess) molar_ratio->moles_peg mass_peg Calculate Mass of this compound (mass = moles * MW) moles_peg->mass_peg mw_peg MW of this compound (g/mol) mw_peg->mass_peg weigh_peg Weigh Required this compound mass_peg->weigh_peg

Caption: Workflow for calculating the required mass of this compound.

Application Note 1: PEGylation of Protein Amine Groups

This protocol details the conjugation of this compound to primary amines (e.g., the ε-amino group of lysine residues) on a protein surface. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

Caption: Covalent linkage of this compound to a protein amine.

Stoichiometry Example: Targeting 20-fold Molar Excess

This table provides a sample calculation for a reaction with 10 mg of HSA.

ReagentMass / VolumeMolecular Weight ( g/mol )Moles (µmol)Molar Equivalents
HSA (Substrate)10 mg66,5000.1501.0
This compound3.46 mg1152.213.0020.0
Reaction Buffer1 mLN/AN/AN/A
Experimental Protocol
  • Protein Preparation:

    • Dissolve 10 mg of HSA in 900 µL of amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).

    • Ensure the protein is fully dissolved by gentle vortexing or inversion.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh 3.46 mg of this compound.

    • Immediately before use, dissolve the this compound in 100 µL of the same reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 4-24 hours. Reaction progress can be monitored using SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated protein.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris buffer to a final concentration of 20-50 mM).

    • Remove unreacted this compound and purify the PEGylated protein using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[3]

Application Note 2: PEGylation of Protein Thiol Groups

This protocol describes the site-specific conjugation of this compound to a free thiol group, typically from a cysteine residue. Thiol groups are generally more nucleophilic than amines, allowing for more specific and efficient reactions at a slightly lower pH.

Reaction Scheme

Caption: Covalent linkage of this compound to a protein thiol.

Stoichiometry Example: Targeting 10-fold Molar Excess

This table provides a sample calculation for a reaction with 10 mg of a hypothetical 40 kDa protein containing a single reactive cysteine.

ReagentMass / VolumeMolecular Weight ( g/mol )Moles (nmol)Molar Equivalents
Protein (Substrate)10 mg40,0002501.0
This compound2.88 mg1152.21250010.0
TCEP (Reducing Agent)to 1 mM250.19N/AN/A
Reaction Buffer1 mLN/AN/AN/A
Experimental Protocol
  • Protein Preparation:

    • Dissolve 10 mg of the protein in 900 µL of reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5).

    • Add a non-thiol-containing reducing agent like TCEP to a final concentration of 1 mM to ensure the cysteine residue is in its reduced, reactive state. Incubate for 30 minutes at room temperature.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature.

    • Weigh 2.88 mg of this compound.

    • Immediately before use, dissolve the this compound in 100 µL of the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 2-4 hours. The reaction is typically faster than amine PEGylation. Monitor progress via SDS-PAGE or HPLC.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Purify the PEGylated protein using Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Ion Exchange Chromatography (IEX) to remove unreacted PEG and protein.[4]

General Experimental Workflow

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Downstream Processing prep_buffer Prepare Reaction Buffer (Correct pH, Amine-free) prep_protein Dissolve Protein Substrate prep_buffer->prep_protein prep_peg Dissolve this compound prep_buffer->prep_peg mix Combine Protein and PEG Solutions prep_peg->mix incubate Incubate (Time, Temperature) mix->incubate monitor Monitor Progress (SDS-PAGE, HPLC) incubate->monitor quench Quench Reaction monitor->quench purify Purify Conjugate (SEC, IEX, etc.) quench->purify analyze Characterize Final Product (Mass Spec, Activity Assay) purify->analyze

Caption: General workflow for a typical bioconjugation experiment.

Key Considerations for Reaction Optimization

Several factors beyond stoichiometry can impact the efficiency and outcome of a PEGylation reaction.[5]

  • pH: The pH of the reaction buffer is critical. For amine PEGylation, a pH of 7.5-9.0 deprotonates the lysine amine group, increasing its nucleophilicity. For thiol PEGylation, a pH of 7.0-8.0 is optimal for forming the reactive thiolate anion while minimizing side reactions like disulfide bond formation.

  • Molar Ratio: As discussed, this is the primary method for controlling the degree of PEGylation. The optimal ratio must be determined empirically for each specific biomolecule.

  • Reaction Time and Temperature: PEGylation reactions are typically performed at room temperature (20-25°C) or 4°C. Lower temperatures can slow the reaction but may be necessary to maintain the stability of sensitive proteins. Reaction times can range from 1 to 24 hours.

  • Protein Concentration: Higher protein concentrations can increase reaction rates but may also promote aggregation. A concentration range of 1-10 mg/mL is common.

References

Application Notes and Protocols for the Purification of Proteins Conjugated with m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The m-PEG24-Br reagent allows for the site-specific modification of proteins, typically at nucleophilic residues such as cysteine or histidine, via an alkylation reaction. Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species or other byproducts.[] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity and yield.

These application notes provide a detailed overview of the common chromatographic techniques used for the purification of proteins conjugated with this compound. Detailed protocols for the key methods are provided to guide researchers in developing an effective purification workflow.

Purification Strategy Overview

The choice of purification method depends on the physicochemical differences between the desired PEGylated protein and the impurities. The covalent attachment of an this compound molecule to a protein results in several changes that can be exploited for separation:

  • Increased Hydrodynamic Radius: The addition of the PEG chain significantly increases the size of the protein.[][2]

  • Altered Surface Charge: The PEG chain can shield charged residues on the protein surface, leading to a change in the protein's overall surface charge and isoelectric point (pI).[][3]

  • Modified Hydrophobicity: PEGylation can alter the surface hydrophobicity of the protein.

Based on these changes, the most common purification techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow for Purification

The general workflow for the purification of a protein conjugated with this compound involves a series of steps, from the initial reaction mixture to the final purified product.

Purification Workflow cluster_0 Conjugation Reaction cluster_1 Primary Purification (Removal of Excess PEG) cluster_2 Polishing Steps (Separation of Species) cluster_3 Final Product Reaction Protein + this compound Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction->SEC Crude Mixture IEX Ion Exchange Chromatography (IEX) SEC->IEX PEGylated & Unmodified Protein Pool HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Further Separation (Optional) Purified Purified PEGylated Protein IEX->Purified High Purity Fraction HIC->Purified High Purity Fraction

General purification workflow for this compound conjugated proteins.

Chromatographic Purification Methods

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective for removing small molecules like unreacted this compound and other low molecular weight byproducts from the reaction mixture. It can also be used to separate the PEGylated protein from the smaller, unmodified protein.

Protocol: SEC for Removal of Excess this compound

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein and the unmodified protein.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein's stability, for example, Phosphate Buffered Saline (PBS) pH 7.4.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate.

  • Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and the free PEG reagent.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify the fractions containing the purified PEGylated protein.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The m-PEG24 chain can mask charged residues on the protein surface, altering its interaction with the ion exchange resin. This change in charge allows for the separation of the PEGylated protein from the unmodified protein, and in some cases, can even separate species with different degrees of PEGylation.

Protocol: IEX for Separation of PEGylated and Unmodified Protein

  • Resin Selection: Choose an anion or cation exchange resin based on the pI of the protein and the desired pH of the separation.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest binds to the resin.

    • Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the SEC-purified sample (dialyzed or desalted into the Binding Buffer) onto the column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein, with its shielded charges, is expected to elute at a different salt concentration than the unmodified protein.

  • Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE or other methods to identify the pure PEGylated protein fractions.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The effect of PEGylation on protein hydrophobicity can vary; it may increase or decrease depending on the protein and the nature of the PEG. HIC is often used as a polishing step to separate PEGylated species that are not resolved by IEX or SEC.

Protocol: HIC for High-Resolution Purification

  • Resin Selection: Select a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl ligands).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high salt buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer).

    • Elution Buffer (Buffer B): The same buffer as Buffer A but without the high salt concentration.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation and Loading: Add salt to the protein sample to match the concentration in the Binding Buffer and load it onto the column.

  • Washing: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Elute the bound proteins using a reverse salt gradient (e.g., 100-0% Buffer A over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the desired PEGylated protein.

Data Presentation

The following tables provide representative data for the purification of a hypothetical 50 kDa protein conjugated with this compound.

Table 1: Comparison of Purification Techniques

Purification StepPurity (%)Yield (%)Key Impurities Removed
Crude Reaction Mix ~30%100%Unreacted Protein, Free PEG, Byproducts
SEC >85%~90%Free this compound, Low MW Byproducts
IEX (post-SEC) >95%~80% (cumulative)Unmodified Protein
HIC (post-IEX) >98%~75% (cumulative)Positional Isomers, Aggregates

Table 2: Characterization of Purified this compound Conjugate

ParameterUnmodified ProteinPurified PEGylated Protein
Apparent MW (SDS-PAGE) 50 kDa~65-70 kDa
Hydrodynamic Radius (DLS) 3.5 nm5.8 nm
Elution Volume (SEC) 15.2 mL12.5 mL
Elution [NaCl] (IEX) 250 mM180 mM

Logical Flow for Method Selection

The selection of a purification strategy is a logical process based on the specific separation goals at each stage.

Method Selection Logic Start Start with Crude Reaction Mixture Q1 Is free PEG present? Start->Q1 SEC Use Size Exclusion Chromatography (SEC) Q1->SEC Yes Q2 Is unmodified protein present? Q1->Q2 No SEC->Q2 IEX Use Ion Exchange Chromatography (IEX) Q2->IEX Yes Q3 Are positional isomers or aggregates present? Q2->Q3 No IEX->Q3 HIC Use Hydrophobic Interaction Chromatography (HIC) Q3->HIC Yes End Purified Product Q3->End No HIC->End

Decision tree for selecting the appropriate purification method.

Conclusion

The purification of proteins conjugated with this compound requires a multi-step chromatographic approach to achieve high purity. A typical strategy involves an initial SEC step to remove excess PEG reagent, followed by IEX to separate the PEGylated protein from the unmodified protein. HIC can be employed as a final polishing step for higher resolution separation of isoforms or removal of aggregates. The specific conditions for each chromatographic step must be optimized for the particular protein being purified. The protocols and data presented here provide a general framework for developing a robust and efficient purification process.

References

Application of m-PEG24-Br in Surface Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxy-poly(ethylene glycol)-24-bromide (m-PEG24-Br) is a versatile heterobifunctional polymer widely employed in the surface modification of materials for biomedical and biotechnological applications. Its structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain of 24 ethylene oxide units and a terminal bromide group, allows for the covalent attachment of this hydrophilic polymer to a variety of surfaces. The PEGylation of surfaces is a well-established strategy to enhance biocompatibility, reduce non-specific protein adsorption (biofouling), and improve the in vivo performance of nanoparticles and other biomaterials. The bromide terminus of this compound serves as a reactive site for nucleophilic substitution, most notably with thiol groups, to form stable thioether linkages. This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, targeted at researchers, scientists, and drug development professionals.

Key Applications of this compound in Surface Modification

The primary application of this compound lies in its ability to create a hydrophilic and bio-inert "stealth" layer on various substrates. This modification is crucial for:

  • Nanoparticle Functionalization: Modifying the surface of gold, iron oxide, or polymeric nanoparticles to increase their circulation time in vivo by reducing clearance by the reticuloendothelial system (RES).[1]

  • Biomaterial Coatings: Rendering the surfaces of medical implants, biosensors, and drug delivery systems resistant to protein and cell adhesion, thereby minimizing adverse biological responses.

  • Cell Surface Engineering: Although less common for direct cell modification due to the reactivity of the bromide, it can be used to functionalize cell-targeting moieties that subsequently bind to cell surfaces.

The fundamental principle behind these applications is the formation of a dense layer of PEG chains on the surface. This layer creates a steric barrier and a hydration shell that effectively prevents the adsorption of proteins and other biomacolecules.

Quantitative Data on PEGylated Surfaces

The successful modification of a surface with this compound can be quantified by various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of PEGylated surfaces.

Table 1: Surface Characterization Before and After this compound Modification

ParameterUntreated SurfaceThiol-Functionalized SurfaceThis compound Modified SurfaceReference
Water Contact Angle (°) Varies (e.g., >70° for hydrophobic surfaces)VariesDecreased (e.g., <40°)[2]
XPS Elemental Composition (%)
Carbon (C1s)VariesVariesIncreased[3]
Oxygen (O1s)VariesVariesIncreased[3]
Substrate-specific elementPresentPresentSignal Attenuated[3]
Bromine (Br3d)AbsentAbsentPresent (trace amounts may remain)
Sulfur (S2p)AbsentPresentPresent

Table 2: Efficacy of Protein Repulsion on this compound Modified Surfaces

ProteinSurfaceAdsorbed Protein (ng/cm²)Reduction in Adsorption (%)Reference
Bovine Serum Albumin (BSA) Unmodified150 - 400-
This compound Modified< 20> 90%
Fibrinogen Unmodified200 - 600-
This compound Modified< 25> 90%
Lysozyme Unmodified100 - 300-
This compound Modified< 15> 85%

Experimental Protocols

This section provides detailed protocols for the surface modification of a thiol-functionalized substrate with this compound and subsequent characterization.

Protocol 1: Surface Modification of Thiol-Functionalized Gold Nanoparticles (AuNPs) with this compound

This protocol describes the "grafting-to" approach for PEGylating pre-synthesized gold nanoparticles that have been functionalized with a thiol-containing ligand.

Materials:

  • Thiol-functionalized gold nanoparticles (AuNPs) dispersed in an appropriate solvent (e.g., ethanol or water).

  • This compound.

  • Anhydrous Dimethylformamide (DMF).

  • A suitable non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, TEA).

  • Reaction vessel (e.g., round-bottom flask).

  • Inert gas (Argon or Nitrogen).

  • Stirring apparatus (magnetic stirrer and stir bar).

  • Centrifuge and centrifuge tubes for nanoparticle purification.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mg/mL. The exact concentration may need optimization based on the surface area of the nanoparticles.

    • Add a 5-10 fold molar excess of the base (e.g., K₂CO₃ or TEA) relative to the this compound. The base acts as a scavenger for the HBr generated during the reaction.

  • PEGylation Reaction:

    • Disperse the thiol-functionalized AuNPs in anhydrous DMF.

    • Under an inert atmosphere (argon or nitrogen), add the this compound solution to the AuNP dispersion. A 10-100 fold molar excess of this compound relative to the estimated surface thiol groups on the AuNPs is a good starting point for optimization.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation.

  • Purification of PEGylated AuNPs:

    • After the reaction, transfer the mixture to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 - 20,000 x g for 15-30 minutes). The optimal centrifugation parameters will depend on the size and density of the nanoparticles.

    • Carefully remove the supernatant containing unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in a fresh solvent (e.g., DMF or ethanol) and repeat the centrifugation and washing step at least three times to ensure complete removal of impurities.

    • For the final wash, resuspend the pellet in an aqueous buffer such as PBS.

  • Storage:

    • Store the purified PEGylated AuNPs dispersed in a suitable buffer (e.g., PBS) at 4 °C.

Protocol 2: Characterization of this compound Modified Surfaces

1. X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

  • Objective: To confirm the presence of the PEG layer and the formation of the thioether bond.

  • Procedure:

    • Prepare samples of the unmodified substrate, the thiol-functionalized substrate, and the this compound modified substrate.

    • Acquire survey scans to determine the elemental composition of each surface.

    • Acquire high-resolution scans of the C1s, O1s, S2p, and Br3d regions.

  • Expected Results:

    • An increase in the C1s and O1s signals on the PEGylated surface compared to the thiol-functionalized surface.

    • The high-resolution C1s spectrum of the PEGylated surface will show a characteristic C-O peak at approximately 286.5 eV, corresponding to the ethylene glycol repeat units.

    • The S2p signal should persist after PEGylation, confirming the presence of the thiol linker.

    • The Br3d signal should be absent or significantly reduced on the final PEGylated surface, indicating successful substitution.

2. Water Contact Angle Measurement for Surface Wettability

  • Objective: To assess the change in surface hydrophilicity upon PEGylation.

  • Procedure:

    • Use a goniometer to measure the static water contact angle on the unmodified, thiol-functionalized, and this compound modified surfaces.

    • Dispense a small droplet of deionized water onto the surface and measure the angle between the liquid-solid interface and the liquid-vapor interface.

  • Expected Results: A significant decrease in the water contact angle after PEGylation, indicating a more hydrophilic surface.

3. Protein Adsorption Assay (ELISA-based)

  • Objective: To quantify the reduction in non-specific protein adsorption on the PEGylated surface.

  • Materials:

    • Unmodified and this compound modified substrates.

    • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS).

    • Primary antibody specific to the adsorbed protein.

    • Enzyme-conjugated secondary antibody.

    • Substrate for the enzyme (e.g., TMB for HRP).

    • Plate reader.

  • Procedure:

    • Incubate the unmodified and modified substrates with the protein solution for a defined period (e.g., 1 hour at 37 °C).

    • Wash the substrates thoroughly with PBS to remove unbound protein.

    • Block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS, if not using BSA as the test protein).

    • Incubate with the primary antibody, followed by washing.

    • Incubate with the enzyme-conjugated secondary antibody, followed by washing.

    • Add the enzyme substrate and measure the resulting colorimetric or fluorometric signal using a plate reader.

  • Expected Results: A significantly lower signal from the this compound modified surface compared to the unmodified surface, indicating reduced protein adsorption.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this document.

experimental_workflow_pegylation cluster_substrate_prep Substrate Preparation cluster_pegylation PEGylation Reaction cluster_purification Purification cluster_characterization Characterization substrate Substrate (e.g., AuNP) thiol_functionalization Thiol Functionalization substrate->thiol_functionalization Introduce -SH groups reaction Reaction (24-48h, RT) thiol_functionalization->reaction mPEG_Br This compound Solution (+ Base in DMF) mPEG_Br->reaction centrifugation Centrifugation & Washing (3x with DMF/Ethanol) reaction->centrifugation resuspension Final Resuspension in PBS centrifugation->resuspension final_product PEGylated Substrate resuspension->final_product xps XPS final_product->xps wca Water Contact Angle final_product->wca protein_assay Protein Adsorption Assay final_product->protein_assay

Caption: Workflow for surface modification with this compound.

protein_adsorption_assay_workflow start Unmodified & PEGylated Substrates protein_incubation Incubate with Protein Solution start->protein_incubation wash1 Wash (remove unbound protein) protein_incubation->wash1 blocking Block Non-specific Sites wash1->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with Enzyme-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 substrate_addition Add Enzyme Substrate wash3->substrate_addition readout Measure Signal (Plate Reader) substrate_addition->readout

Caption: Workflow for ELISA-based protein adsorption assay.

This compound is a valuable reagent for the surface modification of a wide range of materials. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this molecule to create biocompatible and bio-inert surfaces. Successful PEGylation, confirmed through rigorous characterization, can significantly enhance the performance of biomaterials and nanomedicines in biological environments. The provided workflows and quantitative data serve as a strong foundation for the development and optimization of surface modification strategies using this compound.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG24-Br Conjugation to Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of m-PEG24-Br to thiol-containing molecules. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol group?

The optimal pH for the reaction between a bromoacetyl group (present in this compound) and a thiol is in the range of 8.0 to 9.0.[1][2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While the reaction can proceed at neutral pH, the rate is significantly slower.

Q2: Will this compound react with other functional groups on my protein or peptide?

The bromoacetyl group is highly selective for thiols, especially when the reaction is controlled. At a pH around 9.0, the bromoacetyl group shows high chemoselectivity and does not significantly react with other nucleophilic groups such as the alpha- and epsilon-amino groups of lysine or imidazole rings of histidine.[1][2] However, at higher pH values or with a large excess of the PEG reagent, reactivity with other nucleophiles can occur.[3]

Q3: How can I prevent the dimerization of my thiol-containing molecule through disulfide bond formation?

Thiol groups can be oxidized to form disulfide bonds, which are unreactive with the bromoacetyl group. To prevent this, it is crucial to work with degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. If disulfide bonds are already present, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.

Q4: What is the difference in reactivity between a bromoacetyl group and a maleimide group with thiols?

Both bromoacetyl and maleimide groups react with thiols, but their pH dependencies differ significantly. Maleimides react most selectively with thiols at a pH of 6.5-7.5. In contrast, the bromoacetyl group's reaction with thiols is much slower at this pH and is optimal at a higher pH of around 9.0. This differential reactivity can be exploited for sequential conjugation if a molecule contains both functionalities. The thioether bond formed from the bromoacetyl-thiol reaction is generally considered more stable than the one from the maleimide-thiol reaction, which can be susceptible to a retro-Michael reaction.

Q5: How should I store my this compound reagent?

It is recommended to store this compound and other PEG reagents in a cool, dry place, protected from light. For long-term storage, -20°C is advisable. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation, which can lead to hydrolysis of the reactive group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH of the reaction buffer.Ensure the reaction buffer is at a pH of 8.0-9.0 for optimal reactivity of the bromoacetyl group with the thiol.
Oxidation of thiol groups to disulfide bonds.Reduce disulfide bonds with TCEP or DTT prior to conjugation. Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the thiol-containing molecule. A 5 to 20-fold molar excess of the PEG reagent is a good starting point.
Hydrolysis of the this compound.Use freshly prepared solutions of this compound. Avoid storing the reagent in aqueous solutions for extended periods.
Poor Product Purity / Side Products Reaction with other nucleophilic groups (e.g., amines).Perform the conjugation at the recommended pH of 8.0-9.0 to maximize thiol selectivity. Avoid excessively high pH or a very large excess of the PEG reagent.
Presence of unreacted starting materials.Optimize the reaction time and stoichiometry. Purify the final conjugate using appropriate chromatography techniques such as size exclusion or ion exchange chromatography.
Product Instability Cleavage of the PEG-thiol linkage.The thioether bond formed between a bromoacetyl group and a thiol is generally stable. If instability is observed, confirm the structure of the conjugate and ensure proper storage conditions (e.g., appropriate pH and temperature).

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins (if necessary)
  • Dissolve the protein in a suitable degassed buffer (e.g., phosphate buffer, pH 7.5).

  • Add a 10-20 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution. DTT can also be used, but it is a thiol-containing compound and must be completely removed before adding the this compound.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the reducing agent using a desalting column.

Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
  • Dissolve the thiol-containing molecule in a degassed reaction buffer (e.g., phosphate or borate buffer) at a pH of 8.5. The buffer should be free of any primary amines or thiols.

  • Dissolve the this compound in a small amount of an anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the reaction buffer to prevent hydrolysis.

  • Add the this compound solution to the solution of the thiol-containing molecule. Use a 5- to 20-fold molar excess of the PEG reagent over the thiol.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Once the reaction is complete, quench any unreacted this compound by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the PEG reagent.

  • Purify the PEGylated product from excess reagents and byproducts using an appropriate chromatography method (e.g., size exclusion chromatography).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Thiol_Molecule Thiol-containing Molecule Reduction Disulfide Reduction (optional, with TCEP) Thiol_Molecule->Reduction Desalting Desalting Column Reduction->Desalting Reaction_Vessel Reaction at pH 8.0-9.0 (2-4h at RT or overnight at 4°C) Desalting->Reaction_Vessel mPEG_Br This compound (dissolved in DMSO) mPEG_Br->Reaction_Vessel Quenching Quench with low MW thiol Reaction_Vessel->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_Product Purified PEG-Thiol Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation to thiols.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH 8.0-9.0? Start->Check_pH Yes Check_Thiols Are Thiols Reduced and Protected? Check_pH->Check_Thiols Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Stoichiometry Is PEG Molar Excess Sufficient? Check_Thiols->Check_Stoichiometry Yes Reduce_Disulfides Reduce with TCEP & Use Degassed Buffer Check_Thiols->Reduce_Disulfides No Increase_PEG Increase Molar Ratio of PEG Check_Stoichiometry->Increase_PEG No Success Successful Conjugation Check_Stoichiometry->Success Yes Adjust_pH->Check_pH Reduce_Disulfides->Check_Thiols Increase_PEG->Check_Stoichiometry

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in m-PEG24-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG24-Br reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins, peptides, and other molecules.

Frequently Asked questions (FAQs)

Q1: What is the fundamental chemistry of an this compound reaction?

The reaction of this compound with a target molecule is a nucleophilic substitution reaction. The bromine atom on the m-PEG24 is a good leaving group. A nucleophile, typically a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) or a thiol (e.g., from a cysteine residue), attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.[1][2]

reagents This compound + Nucleophile-Molecule transition Transition State reagents->transition Nucleophilic Attack product m-PEG24-Molecule + Br- transition->product Bromide Departure

Caption: Nucleophilic substitution reaction with this compound.

Q2: My reaction yield is very low. What are the most common causes?

Low yields in this compound reactions can often be attributed to a few key factors:

  • Suboptimal Reaction pH: The nucleophilicity of amines and thiols is highly pH-dependent. If the pH is too low, these groups will be protonated and non-nucleophilic, preventing the reaction from proceeding.[3]

  • Hydrolysis of this compound: In aqueous buffers, water can act as a nucleophile and hydrolyze the this compound to m-PEG24-OH. This side reaction consumes your PEG reagent and reduces the yield of the desired conjugate.[4][5]

  • Steric Hindrance: The accessibility of the target nucleophile on your molecule can significantly impact the reaction rate. If the amine or thiol is located in a sterically hindered environment, the PEG chain may have difficulty accessing it.

  • Improper Storage of this compound: Like many reagents, this compound can degrade over time if not stored correctly. Exposure to moisture and elevated temperatures can lead to hydrolysis.

  • Suboptimal Molar Ratio of Reactants: An insufficient excess of the this compound reagent may lead to an incomplete reaction.

Q3: How does pH affect the reaction yield and what is the optimal range?

The pH of the reaction buffer is a critical parameter. For reactions with primary amines (e.g., lysine residues), the amine group needs to be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine (for the ε-amino group of lysine, the pKa is ~10.5). However, at very high pH, the rate of hydrolysis of the this compound also increases. Therefore, a compromise is necessary. For thiol-maleimide reactions, which are mechanistically similar in their pH dependence, a pH range of 6.5-7.5 is often optimal for selective reaction with thiols.

General Recommendations for Reaction pH:

NucleophileTypical pKaRecommended pH RangeRationale
Primary Amine (e.g., Lysine)~10.58.0 - 9.5Balances amine nucleophilicity with the rate of this compound hydrolysis.
Thiol (e.g., Cysteine)~8.57.0 - 8.5Ensures the thiol is sufficiently in the thiolate form to be a potent nucleophile.
Q4: I suspect my this compound has degraded. How should it be stored?

Proper storage is crucial for maintaining the reactivity of your this compound.

  • Temperature: Store at -20°C for long-term storage.

  • Moisture: Store in a desiccator and protect from moisture. Once a vial is opened, it is best to use it promptly or aliquot it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and humidity.

Troubleshooting Guide

Problem 1: Low or No Product Formation

start Low/No Product check_ph Verify Reaction pH start->check_ph check_reagents Check Reagent Quality check_ph->check_reagents pH is optimal check_ratio Optimize Molar Ratio check_reagents->check_ratio Reagents are fresh check_conditions Adjust Reaction Time/Temp check_ratio->check_conditions Ratio is optimized success Improved Yield check_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Possible CauseRecommended Solution
Incorrect Reaction pH Verify the pH of your reaction buffer. For amine conjugations, a pH of 8.0-9.5 is a good starting point. For thiol conjugations, aim for a pH of 7.0-8.5.
Degraded this compound Use a fresh vial of this compound. Ensure it has been stored properly at -20°C and protected from moisture.
Inactive Nucleophile For protein/peptide targets, ensure that the target amine or thiol is accessible and not involved in intramolecular bonding that would reduce its nucleophilicity.
Insufficient Molar Excess of PEG Increase the molar ratio of this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point.
Short Reaction Time Increase the reaction time. Monitor the reaction progress at several time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal duration.
Low Reaction Temperature While room temperature is a good starting point, gently increasing the temperature (e.g., to 37°C) can sometimes increase the reaction rate. However, be mindful that this can also accelerate hydrolysis.
Problem 2: Presence of Multiple Products or Byproducts
Possible CauseRecommended Solution
Hydrolysis of this compound This will appear as m-PEG24-OH in your analysis. Optimize the reaction pH and consider using a higher concentration of your target molecule to favor the desired reaction over hydrolysis.
Multiple PEGylation Sites If your target molecule has multiple potential nucleophiles (e.g., several lysine residues), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-PEGylation, you can try reducing the molar excess of this compound or lowering the reaction pH to favor the more reactive N-terminal amine.
Oxidation of Thiols If reacting with a thiol, ensure your buffers are de-gassed and consider performing the reaction under an inert atmosphere to prevent the formation of disulfide bonds.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This is a general guideline. Optimal conditions may vary depending on the specific protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.5 (for amine conjugation) or pH 7.5 (for thiol conjugation)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) or thiols if they are not the target nucleophile.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • PEGylation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Mix gently and incubate at room temperature for 4-24 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

    • Use techniques like mass spectrometry to confirm the identity and purity of the conjugate.

Optimization of Reaction Conditions

To maximize your yield, a systematic optimization of key parameters is recommended.

ParameterRange to TestRationale
pH 7.5, 8.0, 8.5, 9.0 (for amines)To find the optimal balance between nucleophilicity and reagent stability.
Molar Excess of this compound 5x, 10x, 20x, 50xTo drive the reaction to completion without excessive side reactions.
Reaction Time 2, 6, 12, 24 hoursTo determine the point of reaction completion.
Temperature 4°C, Room Temperature, 37°CTo assess the impact on reaction rate versus reagent stability.

References

how to prevent aggregation during PEGylation with m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during PEGylation with m-PEG24-Br, with a specific focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

This compound is a monodispersed polyethylene glycol (PEG) reagent with a bromine (Br) terminus and a methoxy cap at the other end. The bromine group is a reactive electrophile that can form a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues) or an ether linkage with hydroxyl groups (e.g., from serine, threonine, or tyrosine residues) on a protein. However, its primary use is often for targeting cysteine residues due to the higher nucleophilicity of the thiol group under specific pH conditions. The reaction involves the nucleophilic attack of the deprotonated thiol or hydroxyl group on the carbon atom attached to the bromine, displacing the bromide ion.

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to the exposure of hydrophobic patches and subsequent aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2]

  • Inappropriate Molar Ratio: An excessive molar ratio of the PEG reagent to the protein can lead to over-PEGylation, altering the protein's surface properties and potentially inducing aggregation.

  • Pre-existing Aggregates: The presence of even a small population of aggregates in the initial protein sample can act as a seed for further aggregation during the PEGylation process.[3]

  • Conformational Changes: The PEGylation reaction itself can sometimes induce conformational changes in the protein, leading to instability and aggregation.

Q3: How does pH influence aggregation during PEGylation?

The pH of the reaction buffer is a critical parameter. For cysteine-specific PEGylation with this compound, a pH range of 6.5-7.5 is often recommended to ensure the cysteine's sulfhydryl group is sufficiently deprotonated (thiolate anion) to be reactive, while minimizing the reactivity of other nucleophilic groups like lysine amines. Operating outside the optimal pH range for your specific protein can lead to denaturation and aggregation.[1] It is crucial to maintain the pH where the protein is most stable.

Q4: What is the recommended molar ratio of this compound to protein?

The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is a molar excess of PEG reagent (e.g., 5:1 to 20:1 PEG:protein).[2] A higher excess can drive the reaction towards completion but also increases the risk of non-specific modification and aggregation. It is advisable to perform small-scale optimization experiments to find the lowest molar ratio that achieves the desired degree of PEGylation without causing significant aggregation.

Q5: Which buffers are recommended for PEGylation with this compound?

Phosphate-buffered saline (PBS) and HEPES buffers are commonly used for PEGylation reactions. It is essential to use buffers that do not contain nucleophilic species that could react with the this compound. The buffer should also be chosen to maintain the stability of the target protein throughout the reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues during your PEGylation experiments.

Problem: Visible precipitation or increased turbidity observed during the reaction.

Potential Cause Suggested Solution
Suboptimal pH Verify the pH of your reaction buffer. Perform small-scale experiments across a pH range (e.g., 6.0 to 8.0) to identify the optimal pH for your protein's stability and reactivity.
High Protein Concentration Reduce the protein concentration. Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find a balance between reaction efficiency and protein solubility.
Incorrect Temperature If the reaction is being conducted at room temperature, try performing it at 4°C to slow down both the PEGylation reaction and potential aggregation kinetics.
Buffer Composition Ensure your buffer does not contain components that could destabilize your protein. Consider adding stabilizing excipients.

Problem: Post-purification analysis (e.g., SEC) shows a high molecular weight peak, indicating soluble aggregates.

Potential Cause Suggested Solution
Excessive PEGylation Decrease the molar ratio of this compound to protein. Titrate the ratio in small-scale experiments to find the optimal balance.
Pre-existing Aggregates in Starting Material Analyze the initial protein sample for aggregates using SEC or DLS. If aggregates are present, purify the protein stock before PEGylation.
Reaction Time Too Long Optimize the reaction time. Take aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them to determine the point of optimal PEGylation before significant aggregation occurs.
Instability of PEGylated Protein The PEGylated conjugate itself may be prone to aggregation. Consider screening different formulation buffers for storage post-purification.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a starting point for the PEGylation of a protein containing accessible cysteine residues. Optimization will be required for each specific protein.

Materials:

  • Protein stock solution (in a suitable, non-nucleophilic buffer, e.g., PBS, pH 7.0)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0

  • Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Ensure the starting protein solution is free of aggregates by centrifuging at high speed (e.g., 14,000 x g for 10 minutes) or by pre-purification using SEC.

  • Reaction Setup:

    • Dilute the protein to the desired concentration (e.g., 1-2 mg/mL) in the reaction buffer.

    • Calculate the required amount of this compound to achieve the desired molar excess (e.g., 10:1).

    • Dissolve the this compound in a small volume of the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the this compound solution to the protein solution while gently mixing.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) with gentle agitation for a predetermined time (e.g., 2-4 hours).

  • Reaction Quenching: Add a 10-fold molar excess of the quenching solution (DTT or L-cysteine) relative to the this compound to react with any unreacted PEG reagent. Incubate for 1 hour.

  • Purification: Purify the PEGylated protein from unreacted PEG, unreacted protein, and aggregates using Size Exclusion Chromatography (SEC).

  • Analysis: Analyze the collected fractions using SDS-PAGE and SEC-MALS to confirm the degree of PEGylation and the absence of aggregates.

Protocol 2: Analysis of PEGylation and Aggregation by SDS-PAGE

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein and its PEGylated forms)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without a reducing agent like β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix an aliquot of the PEGylation reaction (before and after purification) and the un-PEGylated protein control with sample loading buffer.

    • For non-reducing conditions (to observe disulfide-linked aggregates), use a loading buffer without a reducing agent.

    • Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band with a higher apparent molecular weight.

    • The presence of high molecular weight bands, especially in the stacking gel or at the top of the resolving gel under non-reducing conditions, indicates the presence of aggregates.

Protocol 3: Monitoring Aggregation by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

    • Dilute the sample to an appropriate concentration for DLS analysis in the desired buffer.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Set the acquisition parameters according to the instrument's software.

  • Data Acquisition:

    • Place the sample cuvette in the instrument and allow it to equilibrate.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of multiple peaks or a high polydispersity index (PDI) can indicate the presence of aggregates. An increase in the average hydrodynamic radius compared to the monomeric protein is also indicative of aggregation.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Minimizing Aggregation

ParameterRecommended RangeRationale
pH 6.5 - 7.5 (for Cys targeting)Optimizes the nucleophilicity of the target residue while maintaining protein stability.
This compound:Protein Molar Ratio 5:1 to 20:1A starting point to achieve efficient PEGylation without excessive modification that can lead to aggregation. Requires empirical optimization.
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the probability of intermolecular interactions and aggregation.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow down aggregation kinetics, but may also slow the PEGylation reaction rate.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Acts through preferential exclusion, increasing the thermodynamic stability of the protein.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Analysis & Purification Protein Protein Stock Mix Combine Protein, Buffer, and PEG Protein->Mix Buffer Reaction Buffer Buffer->Mix PEG This compound PEG->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (SEC) Quench->Purify Analyze Analyze Fractions (SDS-PAGE, SEC-MALS) Purify->Analyze Final Pure PEGylated Protein Analyze->Final

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Aggregation Start Aggregation Observed Check_Protein Analyze Starting Protein for Aggregates? Start->Check_Protein Purify_Protein Purify Protein Before PEGylation Check_Protein->Purify_Protein Yes Check_Conditions Optimize Reaction Conditions? Check_Protein->Check_Conditions No Purify_Protein->Check_Conditions Optimize_pH Test pH Range (e.g., 6.0-8.0) Check_Conditions->Optimize_pH Yes Add_Excipients Add Stabilizing Excipients? Check_Conditions->Add_Excipients No Optimize_Conc Test Lower Protein Concentration Optimize_pH->Optimize_Conc Optimize_Ratio Test Lower PEG:Protein Ratio Optimize_Conc->Optimize_Ratio Optimize_Temp Try Lower Temperature (4°C) Optimize_Ratio->Optimize_Temp Optimize_Temp->Add_Excipients Test_Sugars Test Sucrose or Trehalose Add_Excipients->Test_Sugars Yes Success Aggregation Minimized Add_Excipients->Success No Test_Arginine Test Arginine Test_Sugars->Test_Arginine Test_Arginine->Success

Caption: Troubleshooting decision tree for aggregation during PEGylation.

References

Technical Support Center: Strategies to Improve the Stability of m-PEG24-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of m-PEG24-Br conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound conjugates?

A1: The primary degradation pathway for this compound conjugates is the hydrolysis of the carbon-bromine (C-Br) bond. This reaction results in the substitution of the bromide group with a hydroxyl group, forming m-PEG24-OH and releasing a bromide ion. This process can be accelerated by factors such as pH and temperature. Alkyl bromides are susceptible to hydrolysis, with primary bromides like this compound undergoing nucleophilic substitution.[1]

Q2: How does pH affect the stability of this compound conjugates?

A2: The stability of the C-Br bond in this compound is significantly influenced by pH.

  • Alkaline conditions (pH > 8-9): In alkaline solutions, the conjugate is more susceptible to SN2 (bimolecular nucleophilic substitution) cleavage of the C-Br bond.[1] This is due to the increased concentration of hydroxide ions (OH-), which are potent nucleophiles that attack the carbon atom bonded to the bromine.

  • Acidic conditions (low pH): Under acidic conditions, the hydrolysis can proceed via an SN1 (unimolecular nucleophilic substitution) mechanism.[1]

  • Neutral conditions (pH ~7): While more stable than at acidic or alkaline pH, gradual hydrolysis can still occur over time.

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: To ensure the long-term stability of this compound and its conjugates, it is crucial to store them under optimal conditions. Improper storage can lead to degradation and the formation of impurities.

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.[2]Reduces the rate of chemical degradation, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the PEG chain.
Light Protect from light.Prevents photo-degradation.
Moisture Store in a desiccated environment.Minimizes hydrolysis of the C-Br bond.

Q4: What are common impurities that might be present in this compound?

A4: Impurities in this compound can arise from the synthesis and purification process. A common impurity in methoxy-terminated PEGs (mPEGs) is the corresponding PEG-diol, which lacks the methyl ether end-cap.[3] The presence of this diol impurity can lead to undesired cross-linking reactions during conjugation. Other potential impurities can include residual solvents and reagents from the synthesis of the bromo-functionalized PEG.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound conjugates.

Problem 1: Low conjugation efficiency or inconsistent reaction outcomes.

Possible Cause Troubleshooting Step
Degradation of this compound Verify the integrity of the this compound reagent before use. Perform a stability check using a validated analytical method such as HPLC. Ensure proper storage conditions have been maintained.
Presence of impurities Characterize the purity of the this compound reagent. The presence of m-PEG24-diol can compete in the conjugation reaction. Consider re-purifying the reagent if significant impurities are detected.
Suboptimal reaction pH Optimize the pH of the conjugation reaction. For reactions with thiol-containing molecules, a slightly basic pH is often preferred to deprotonate the thiol, but a very high pH can accelerate hydrolysis of the this compound.
Inappropriate solvent Ensure the solvent used is compatible with both the this compound and the molecule to be conjugated and does not promote degradation.

Problem 2: Observation of unexpected degradation products in the final conjugate.

Possible Cause Troubleshooting Step
Hydrolysis during reaction or purification Minimize the exposure of the conjugate to aqueous conditions, especially at non-neutral pH and elevated temperatures. Use of buffered solutions can help maintain a stable pH. Consider the impact of the buffer composition on stability.
Instability during storage Re-evaluate the storage conditions of the final conjugate. Lyophilization can be a suitable option for long-term storage to prevent hydrolysis.
Oxidation of the PEG backbone If oxidative degradation is suspected, ensure all solvents are de-gassed and reactions are performed under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a specified period.

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method to separate and quantify this compound from its primary degradation product, m-PEG24-OH.

Instrumentation and Columns:

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.

  • A suitable reversed-phase column (e.g., C18 or a more polar-modified phase).

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 20% to 80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Settings: Optimize nebulizer and evaporation temperatures for the specific detector.

Method Validation: The method should be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-CAD/ELSD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Degradant Identification hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway reactant This compound product m-PEG24-OH reactant->product H2O (Hydrolysis) byproduct Br-

References

dealing with poor solubility of m-PEG24-Br conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of m-PEG24-Br conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a methoxy-terminated polyethylene glycol with 24 ethylene glycol repeat units, functionalized with a terminal bromide group. The PEG portion of the molecule is hydrophilic and is often conjugated to small molecules, peptides, or proteins to enhance their solubility, stability, and pharmacokinetic properties. The bromide is a good leaving group, making it suitable for various nucleophilic substitution reactions to attach the PEG chain to a target molecule.

Q2: What are the general solubility properties of this compound and its conjugates?

A2: Polyethylene glycol (PEG) itself is soluble in a wide range of solvents. Generally, this compound and its conjugates are soluble in water, aqueous buffers, and many polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. They exhibit lower solubility in alcohols and toluene and are generally insoluble in diethyl ether. The solubility of the conjugate will also be heavily influenced by the properties of the molecule it is attached to.

Q3: Why is my this compound conjugate poorly soluble?

A3: Poor solubility of an this compound conjugate can arise from several factors:

  • Properties of the Conjugated Molecule: If the molecule conjugated to the this compound is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate, even with the hydrophilic PEG chain.

  • Molecular Weight: As the molecular weight of a PEG conjugate increases, its solubility in organic solvents may decrease.[1]

  • Aggregation: The conjugate molecules may self-assemble into larger aggregates, which can lead to precipitation.

  • Solvent Choice: The solvent system may not be optimal for that specific conjugate.

  • Purity: The presence of unreacted starting materials or byproducts from the conjugation reaction can sometimes affect solubility.

Q4: Can I heat my sample to improve the solubility of my this compound conjugate?

A4: Yes, gentle heating (e.g., 30-40°C) can often aid in the dissolution of PEG compounds. However, be cautious, especially if your conjugate is thermally sensitive. Avoid excessive heat, which could lead to degradation.

Q5: How should I store my this compound and its conjugates?

A5: this compound and its conjugates should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store them at -20°C. Once in solution, it is best to use the solution fresh or store it at -20°C or -80°C for short periods to prevent degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.

Initial Assessment

Before attempting to dissolve your conjugate, consider the properties of the molecule you have PEGylated. Is it known to be hydrophobic? This will help you anticipate potential solubility challenges and select an appropriate starting solvent.

Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor solubility.

TroubleshootingWorkflow cluster_start cluster_solvent Solvent Optimization cluster_characterization Characterization cluster_protocol Protocol Adjustment cluster_end start Start: Poorly Soluble This compound Conjugate solvent_choice Select Initial Solvent (e.g., DMF, DMSO, DCM) start->solvent_choice sonication Try Sonication solvent_choice->sonication If still insoluble heating Gentle Heating (30-40°C) sonication->heating If still insoluble co_solvent Add a Co-solvent (e.g., water, methanol) heating->co_solvent If still insoluble check_purity Analyze Purity (HPLC, LC-MS) co_solvent->check_purity If still insoluble success Solubility Achieved co_solvent->success If soluble check_aggregation Check for Aggregation (DLS) check_purity->check_aggregation modify_pegylation Modify PEGylation Strategy (e.g., different linker) check_aggregation->modify_pegylation If issues detected fail Consult Further Technical Support check_aggregation->fail If no issues detected and still insoluble purification Optimize Purification modify_pegylation->purification purification->success

A decision tree for troubleshooting solubility issues.
Detailed Troubleshooting Steps

  • Solvent Selection:

    • Initial Choice: Start with a solvent in which both the PEG and the unconjugated molecule are known to be soluble. Good starting points include DMF, DMSO, or dichloromethane (DCM).

    • Trial and Error: If the initial choice fails, systematically try other recommended solvents.

  • Physical Dissolution Aids:

    • Vortexing: Ensure the sample is thoroughly mixed by vortexing.

    • Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.

    • Gentle Heating: Warm the sample to 30-40°C. Be mindful of the thermal stability of your conjugate.

  • Co-solvent Systems:

    • If your conjugate is dissolved in an organic solvent but precipitates upon addition to an aqueous buffer, try adding the aqueous solution dropwise to the organic solution while vortexing.

    • Conversely, for a conjugate that is sparingly soluble in water, dissolving it first in a small amount of a water-miscible organic solvent (like DMSO or DMF) and then slowly diluting with the aqueous buffer can be effective.

  • pH Adjustment:

    • If your conjugated molecule has ionizable groups, the pH of the solution can significantly impact its solubility. Adjust the pH of your aqueous buffer to a range where the conjugate is expected to be more soluble.

  • Check for Purity and Aggregation:

    • Purity: Analyze the purity of your conjugate using techniques like HPLC. The presence of insoluble impurities can give the appearance of poor solubility.

    • Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of large aggregates in your solution.

Data Presentation

SolventPEG (~1 kDa) SolubilityNotes
Water> 100 mg/mLHighly soluble.
Dimethylformamide (DMF)> 100 mg/mLA good first choice for many conjugates.
Dimethyl Sulfoxide (DMSO)> 100 mg/mLAnother excellent solvent for PEG conjugates.
Dichloromethane (DCM)> 50 mg/mLGood for less polar conjugates.
Chloroform> 50 mg/mLSimilar to DCM.
Ethanol~ 20-50 mg/mLSolubility can be moderate.
Methanol~ 20-50 mg/mLSimilar to ethanol.
Toluene< 10 mg/mLGenerally poor solubility.
Diethyl Ether< 1 mg/mLInsoluble.

Note: These are approximate values and should be used as a starting point for your own experiments.

Experimental Protocols

Protocol 1: General Solubilization of this compound Conjugates
  • Solvent Selection: Based on the properties of your conjugated molecule and the data table above, select an appropriate initial solvent (e.g., DMF, DMSO).

  • Preparation: Weigh out the desired amount of your this compound conjugate into a clean vial.

  • Solvent Addition: Add a small volume of the selected solvent to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (if necessary): If the conjugate is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If solids still remain, warm the vial to 30-40°C in a water bath or on a heating block with stirring for 15-30 minutes.

  • Co-solvent Addition (if transitioning to an aqueous buffer): If the conjugate is dissolved in an organic solvent, slowly add your aqueous buffer to the solution dropwise while continuously vortexing. If any precipitation occurs, you may need to try a different co-solvent system or adjust the pH.

Protocol 2: Solubilization of a Hydrophobic this compound Conjugate for Aqueous Applications

This protocol is designed for conjugates that are poorly soluble in aqueous solutions but soluble in organic solvents.

  • Initial Dissolution: Dissolve the hydrophobic this compound conjugate in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Preparation of Aqueous Phase: In a separate container, prepare your desired aqueous buffer.

  • Slow Addition: While vigorously stirring the aqueous buffer, add the dissolved conjugate solution drop by drop.

  • Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, stop the addition and consider the following:

    • Increase the initial volume of the aqueous buffer.

    • Slightly increase the percentage of the organic co-solvent in the final mixture (be mindful of the tolerance of your downstream application for the organic solvent).

    • Adjust the pH of the aqueous buffer.

  • Final Formulation: Once the desired concentration is reached without precipitation, the solution is ready for use.

Visualization of PEGylation Reaction

The following diagram illustrates the general chemical reaction for conjugating an amine-containing molecule with an m-PEG-halide, such as this compound.

PEGylationReaction mPEG_Br This compound (CH3O-(CH2CH2O)24-Br) plus + Molecule_NH2 Target Molecule (R-NH2) reaction_arrow Base (e.g., Et3N) Solvent (e.g., DMF) Molecule_NH2->reaction_arrow PEG_Conjugate PEGylated Conjugate (CH3O-(CH2CH2O)24-NH-R) reaction_arrow->PEG_Conjugate Byproduct Byproduct (HBr)

A general scheme for the PEGylation of an amine-containing molecule.

References

minimizing off-target reactions of m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG24-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

A1: this compound is a monodisperse polyethylene glycol (PEG) reagent with a terminal bromo group. As a primary alkyl bromide, its primary mode of reaction is through nucleophilic substitution (SN2 reaction). It is designed to react with nucleophilic functional groups on biomolecules. The primary targets are typically the thiol groups of cysteine residues due to their high nucleophilicity, but it can also react with other nucleophiles such as the amino groups of lysine residues.

Q2: What are the main off-target reactions to be aware of when using this compound?

A2: The primary off-target reactions include:

  • Hydrolysis: Reaction with water to form the corresponding m-PEG24-alcohol (m-PEG24-OH). This is a significant side reaction, especially at higher pH.

  • Reaction with other nucleophilic amino acid residues: Besides the intended cysteine or lysine target, this compound can react with the side chains of other amino acids like histidine and methionine.

  • Reaction with buffer components: Nucleophilic buffers, such as Tris, can compete with the target biomolecule for reaction with this compound.

Q3: How does pH affect the reaction of this compound?

A3: pH is a critical parameter. Higher pH increases the rate of hydrolysis of the C-Br bond, leading to the formation of inactive m-PEG24-OH.[1] For reactions targeting amines (lysine), a pH of 8.5-9.5 is often optimal for deprotonating the amine to its more nucleophilic form, but this also accelerates hydrolysis.[2] For targeting the more nucleophilic thiols (cysteine), the reaction can often be carried out at a more neutral pH (around 7.0-7.5), which helps to minimize hydrolysis.[3]

Q4: What is the recommended storage condition for this compound?

A4: To minimize degradation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.

Troubleshooting Guides

Problem 1: Low PEGylation Yield

Q: I am observing a low yield of my desired PEGylated product. What are the possible causes and solutions?

A: Low PEGylation yield can be attributed to several factors. The following troubleshooting guide will help you identify and address the issue.

LowYieldTroubleshooting start Low PEGylation Yield check_reagent 1. Check Reagent Integrity start->check_reagent reagent_degraded This compound Hydrolyzed? check_reagent->reagent_degraded check_protein 2. Verify Protein Concentration & Activity protein_issue Protein Aggregated or Inactive? check_protein->protein_issue check_conditions 3. Optimize Reaction Conditions conditions_issue Suboptimal pH, Temp, or Ratio? check_conditions->conditions_issue check_purification 4. Evaluate Purification Method purification_issue Product Loss During Purification? check_purification->purification_issue reagent_degraded->check_protein No solution_reagent Solution: - Use fresh this compound. - Store properly at -20°C under inert gas. - Prepare stock solutions fresh. reagent_degraded->solution_reagent Yes protein_issue->check_conditions No solution_protein Solution: - Confirm protein concentration. - Check for aggregation via SEC. - Ensure target residue is accessible. protein_issue->solution_protein Yes conditions_issue->check_purification No solution_conditions Solution: - Optimize pH (see Table 1). - Vary PEG:protein molar ratio. - Adjust reaction time and temperature. conditions_issue->solution_conditions Yes solution_purification Solution: - Analyze flow-through and wash fractions. - Optimize chromatography method (IEX, SEC, HIC). purification_issue->solution_purification Yes ReactionPathways cluster_main Reaction Mixture cluster_off_target Off-Target Nucleophiles This compound This compound Desired_Product Protein-S-PEG24-m Protein-NH-PEG24-m This compound->Desired_Product Desired Reaction Side_Product_OH m-PEG24-OH This compound->Side_Product_OH Hydrolysis Side_Product_AA Protein(His/Met)-PEG24-m This compound->Side_Product_AA Side Reaction Side_Product_Buffer Buffer-PEG24-m This compound->Side_Product_Buffer Side Reaction Protein-Target Protein-SH (Cys) Protein-NH2 (Lys) Protein-Target->Desired_Product H2O Water (Hydrolysis) H2O->Side_Product_OH Other_AA His, Met Other_AA->Side_Product_AA Buffer Tris, etc. Buffer->Side_Product_Buffer

References

optimizing reaction time for complete m-PEG24-Br conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG24-Br conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to proteins, peptides, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker with a terminal bromoacetyl or bromoacetamide group. This functional group is primarily used for the selective modification of biomolecules by reacting with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. The reaction, a nucleophilic substitution, results in the formation of a stable thioether bond.

Q2: What is the optimal pH for this compound conjugation?

A2: The optimal pH for the reaction of a bromoacetyl group with a thiol is typically in the range of 8.0 to 8.5.[1] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While the reaction can proceed at neutral pH (around 7.0), the rate is generally slower.

Q3: What are the potential side reactions with this compound?

A3: While bromoacetyl groups are highly reactive towards thiols, they can also react with other nucleophilic amino acid side chains, particularly at higher pH values. The primary side reactions can occur with the primary amines of lysine residues and the imidazole group of histidine.[2] To minimize these side reactions, it is recommended to perform the conjugation at a pH below 9.0 and to use the lowest effective molar excess of the this compound reagent.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the conjugation reaction can be monitored using several analytical techniques:

  • SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel. This method is quick and provides a qualitative assessment of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unconjugated protein and excess PEG reagent. By monitoring the peak areas over time, the extent of the reaction can be quantified.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent attachment of the PEG moiety and determine the number of PEG chains conjugated to the protein.

Q5: How can I remove unreacted this compound after the reaction is complete?

A5: Unreacted this compound and other small molecule byproducts can be removed using size-based separation techniques such as:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for larger scale purifications and work by exchanging the reaction buffer with a fresh buffer, effectively removing smaller molecules through a semi-permeable membrane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction pH is too low, resulting in a protonated and less reactive thiol group.Ensure the reaction buffer is at a pH between 8.0 and 8.5. Use a non-nucleophilic buffer such as phosphate or borate buffer.
Reduced or Inaccessible Thiols: The cysteine residues on the protein are in a disulfide bond or are sterically hindered.If disulfide bonds are present, consider a mild reduction step with a reducing agent like TCEP or DTT prior to conjugation. Ensure the protein is properly folded and the target cysteine is accessible.
Hydrolysis of this compound: The bromoacetyl group can hydrolyze over time in aqueous solutions, rendering it inactive.Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.
Incomplete Conjugation Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Increase the reaction time. Monitor the reaction progress using SDS-PAGE or HPLC to determine the optimal time for complete conjugation.
Low Molar Excess of this compound: The concentration of the PEG reagent is not high enough to drive the reaction to completion.Increase the molar excess of this compound. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
Non-specific Conjugation (Multiple PEGylated species) High pH: The reaction pH is too high (e.g., > 9.0), leading to side reactions with other nucleophilic residues like lysine or histidine.[2]Lower the reaction pH to the optimal range of 8.0-8.5 to enhance specificity for thiols.
High Molar Excess of this compound: A large excess of the PEG reagent can increase the likelihood of non-specific reactions.Use the lowest molar excess of this compound that still provides an acceptable level of conjugation.
Protein Aggregation or Precipitation Solvent Incompatibility: The addition of this compound (often dissolved in an organic solvent like DMSO) causes the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). Add the this compound solution slowly to the protein solution with gentle stirring.
Changes in Protein Conformation: The conjugation process may lead to conformational changes that expose hydrophobic regions, causing aggregation.Perform the conjugation at a lower temperature (e.g., 4°C) to slow down both the conjugation and potential aggregation processes. Consider including stabilizing excipients in the reaction buffer.

Quantitative Data on Reaction Time

Achieving complete conjugation is dependent on several factors, including the molar ratio of the reactants, temperature, and the specific properties of the protein. The following table provides an estimated time course for the conjugation of a bromoacetyl-activated PEG to a model protein with an accessible cysteine residue.

Molar Excess of this compound (PEG:Protein)Temperature (°C)pHApproximate Time for >95% Conjugation
5:1258.04 - 6 hours
10:1258.02 - 4 hours
20:1258.01 - 2 hours
10:148.08 - 12 hours

Note: These are estimates and the optimal reaction time should be determined empirically for each specific system.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 8.0

  • Quenching Reagent: 1 M N-acetyl-cysteine or L-cysteine in water

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.

    • Incubate the reaction at room temperature (25°C) for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-12 hours).

  • Reaction Quenching:

    • Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagent using size-exclusion chromatography (SEC).

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the extent of PEGylation using SDS-PAGE (band shift), HPLC, and/or Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve in Buffer, pH 8.0) conjugation Conjugation Reaction (Mix Protein and PEG-Br, Incubate 2-4h at 25°C) protein_prep->conjugation peg_prep This compound Preparation (Dissolve in DMSO) peg_prep->conjugation quenching Quenching (Add N-acetyl-cysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Conjugation? ph Incorrect pH? start->ph Check time Insufficient Time? start->time Check molar_ratio Low Molar Ratio? start->molar_ratio Check thiol Inaccessible Thiols? start->thiol Check adjust_ph Adjust pH to 8.0-8.5 ph->adjust_ph If Yes increase_time Increase Reaction Time time->increase_time If Yes increase_ratio Increase Molar Ratio molar_ratio->increase_ratio If Yes reduce_protein Reduce Disulfide Bonds (TCEP) thiol->reduce_protein If Yes

Caption: Troubleshooting logic for incomplete conjugation.

References

Validation & Comparative

A Researcher's Guide to Confirming m-PEG24-Br Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-bromide (m-PEG24-Br) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides a comprehensive comparison of key analytical methods to verify this conjugation, offering detailed experimental protocols, quantitative data, and visual workflows to aid in selecting the most appropriate technique for your research needs.

The covalent attachment of a PEG chain (PEGylation) can enhance the therapeutic properties of molecules by increasing solubility, stability, and circulation half-life. Verifying the successful formation of the conjugate and characterizing its purity are therefore essential quality control steps. This guide focuses on the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, alternative methods such as UV-Vis and FTIR spectroscopy will be discussed.

Comparison of Primary Analytical Methods

Each analytical technique offers distinct advantages and provides complementary information for a thorough characterization of the this compound conjugate.

Analytical MethodInformation ObtainedAdvantagesLimitations
¹H NMR Spectroscopy - Confirmation of covalent bond formation through chemical shift changes of protons adjacent to the new bond.[1] - Determination of the degree of PEGylation by comparing the integration of characteristic PEG peaks to those of the conjugated molecule.[2] - Structural elucidation of the conjugate.- Provides detailed structural information. - Non-destructive technique. - Can be quantitative with appropriate standards.- Lower sensitivity compared to Mass Spectrometry. - Signal overlap can complicate spectra of large or complex molecules. - Careful consideration of ¹³C-¹H coupling is necessary for accurate integration in large polymers.[1]
Mass Spectrometry (MALDI-TOF & ESI) - Absolute molecular weight of the conjugate, confirming the mass increase corresponding to the this compound moiety.[3][4] - Assessment of sample purity by detecting unreacted starting materials and byproducts. - Determination of the distribution of PEGylated species (e.g., mono-, di-, poly-PEGylated products).- High sensitivity and accuracy for molecular weight determination. - Relatively fast analysis. - Tolerant to some impurities.- Can cause fragmentation of the analyte. - Optimization of matrix and ionization conditions is crucial. - Polydispersity of PEG can complicate spectra.
High-Performance Liquid Chromatography (HPLC) - Separation and quantification of the conjugate from unreacted starting materials and impurities. - Determination of sample purity and homogeneity. - Can be coupled with other detectors (e.g., MS, RI, ELSD) for more comprehensive analysis.- High resolving power for complex mixtures. - Highly reproducible and quantitative. - Versatile with different column chemistries (e.g., SEC, RP-HPLC).- PEGs lack a strong UV chromophore, often requiring specialized detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD). - Method development can be time-consuming.

Quantitative Performance Comparison

The following table summarizes key quantitative performance metrics for the primary analytical techniques.

Parameter¹H NMR SpectroscopyMass Spectrometry (MALDI-TOF)High-Performance Liquid Chromatography (SEC with RI)
Resolution Chemical shift dispersion (ppm)Mass resolving power (m/Δm)Chromatographic resolution (Rs) > 1.5 for baseline separation. An optimum resolution of 1.7 to 2.0 has been achieved for separating free PEG from PEG-conjugate.
Sensitivity Milligram rangePicomole to femtomole rangeMicrogram to milligram range. Detection limits of 10 µg/mL and quantitation limits of 25 µg/mL for free PEG have been reported.
Accuracy Quantitative with internal standardsHigh mass accuracy (<5 ppm with high-resolution instruments)High precision with RSD <2% for peak area.
Analysis Time 5-30 minutes per sample<5 minutes per sample15-60 minutes per sample

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H NMR Spectroscopy Protocol

Objective: To confirm covalent bond formation by observing chemical shift changes.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Prepare control samples of the unconjugated starting molecule and this compound.

  • Transfer the solutions to NMR tubes.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum using the residual solvent peak.

  • Identify the characteristic peaks of the m-PEG24 backbone (typically around 3.6 ppm).

  • Compare the spectrum of the conjugate to the spectra of the starting materials. A downfield shift of the proton signals adjacent to the site of conjugation confirms the formation of a covalent bond. For example, in the case of an esterification, the methylene protons adjacent to the newly formed ester linkage will shift downfield.

  • To determine the degree of PEGylation, integrate the characteristic PEG peaks and compare this integral to the integral of a known proton signal on the conjugated molecule.

Mass Spectrometry (MALDI-TOF) Protocol

Objective: To determine the absolute molecular weight of the conjugate.

Instrumentation: MALDI-TOF Mass Spectrometer.

Sample Preparation:

  • Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) for proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules.

  • Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition:

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range. Linear mode is often preferred for large molecules.

  • Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.

Data Analysis:

  • The resulting spectrum will show a series of peaks corresponding to the different charge states of the analyte.

  • The molecular weight is determined by the m/z values of these peaks. The mass of the conjugate should be equal to the mass of the starting molecule plus the mass of the attached this compound moiety.

  • The presence of peaks corresponding to the unreacted starting materials can be used to assess the purity of the sample.

High-Performance Liquid Chromatography (SEC-HPLC) Protocol

Objective: To separate the conjugate from unreacted starting materials and determine its purity.

Instrumentation: HPLC system equipped with a Size-Exclusion Chromatography (SEC) column and a Refractive Index (RI) detector.

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

Chromatographic Conditions:

  • Column: A suitable SEC column for the molecular weight range of the conjugate (e.g., Shodex Protein KW803 and KW804 in series).

  • Mobile Phase: A buffer compatible with the sample, for example, 20 mM HEPES buffer at pH 6.5.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detector: Refractive Index (RI).

Data Analysis:

  • The chromatogram will show peaks corresponding to the conjugate, unreacted starting materials, and any aggregates.

  • Due to its larger hydrodynamic volume, the PEGylated conjugate will elute earlier than the unconjugated molecule.

  • The area of each peak can be used to determine the relative purity of the conjugate.

Alternative Analytical Methods

While NMR, MS, and HPLC are the primary methods, other techniques can provide valuable, albeit less detailed, information.

  • UV-Vis Spectroscopy: This method can be used if the conjugated molecule has a chromophore. The attachment of the PEG chain, which is typically UV-transparent, does not significantly alter the UV-Vis spectrum of the chromophore. However, changes in the local environment upon conjugation can sometimes lead to subtle shifts in the absorption maximum. This technique is more commonly used to quantify the concentration of the conjugated molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of characteristic functional groups. The spectrum of the conjugate will show the characteristic C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹). Additionally, the formation of a new covalent bond (e.g., an ester or amide) can be confirmed by the appearance of a new carbonyl peak at a characteristic wavenumber.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the primary analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Conjugate & Controls in Deuterated Solvent Transfer Transfer to NMR Tubes Dissolution->Transfer Acquire Acquire ¹H NMR Spectrum Process Process Spectrum (FT, Phasing, Baseline) Calibrate Calibrate to Solvent Peak Process->Calibrate Identify Identify Characteristic Peaks Calibrate->Identify Compare Compare Conjugate and Control Spectra Identify->Compare Integrate Integrate Peaks for Quantification Compare->Integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Figure 1. Experimental workflow for ¹H NMR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Mix Mix Sample with Matrix Solution Spot Spot onto MALDI Target Plate Mix->Spot Dry Air Dry Spot->Dry Acquire Acquire Mass Spectrum Determine_MW Determine Molecular Weight from m/z Assess_Purity Assess Purity from Unreacted Species Determine_MW->Assess_Purity cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Figure 2. Experimental workflow for MALDI-TOF mass spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter Sample Dissolve->Filter Inject Inject Sample onto SEC Column Elute Elute with Isocratic Mobile Phase Inject->Elute Detect Detect with RI Detector Elute->Detect Analyze Analyze Chromatogram Quantify Quantify Peak Areas for Purity Analyze->Quantify cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Figure 3. Experimental workflow for SEC-HPLC.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound and thoroughly characterize the resulting product, ensuring its quality and suitability for further research and development.

References

A Comparative Guide to Characterizing m-PEG24 Labeled Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is crucial for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of protein labeling using a discrete monodisperse PEG reagent, m-PEG24-X, with alternative PEGylation strategies. We focus on the characterization of these labeled proteins by mass spectrometry, offering supporting experimental insights and detailed protocols.

The use of discrete polyethylene glycol (dPEG®) reagents, which are single molecular weight compounds, has emerged as a superior alternative to traditional, polydisperse PEG reagents.[1] This is primarily because dPEG® reagents yield a homogeneous product that is more amenable to characterization by mass spectrometry.[1][2] The heterogeneity of conventional polymeric PEGs leads to a complex mixture of PEGylated proteins, which complicates mass spectral analysis and makes precise characterization challenging.[2][3]

This guide will compare two common site-specific PEGylation strategies using discrete m-PEG24 reagents: amine-reactive labeling (targeting lysine residues and the N-terminus) and thiol-reactive labeling (targeting cysteine residues). We will also compare these to the use of a traditional, polydisperse amine-reactive PEG reagent.

Comparison of PEGylation Reagents for Mass Spectrometry Analysis

The choice of PEGylation reagent significantly impacts the ease and accuracy of mass spectrometry analysis. Here, we compare three representative types of reagents:

  • m-PEG24-NHS ester: A discrete, amine-reactive PEG reagent.

  • m-PEG24-Maleimide: A discrete, thiol-reactive PEG reagent.

  • Polydisperse m-PEG-NHS ester: A traditional, amine-reactive PEG reagent with a distribution of molecular weights.

Featurem-PEG24-NHS Ester (Discrete)m-PEG24-Maleimide (Discrete)Polydisperse m-PEG-NHS Ester
Target Residues Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (Lysine, N-terminus)
Product Homogeneity High (single molecular weight adduct)High (single molecular weight adduct)Low (distribution of molecular weights)
Mass Spectrum Single, sharp peak for each degree of labelingSingle, sharp peak for each degree of labelingBroad, complex series of peaks
Ease of Data Analysis Straightforward deconvolutionStraightforward deconvolutionComplex deconvolution, often yielding average mass
Quantitative Accuracy HighHighLow to moderate
Control over Stoichiometry HighHighLow

Experimental Data Summary

The following table summarizes typical mass spectrometry results for a model protein (e.g., a monoclonal antibody, ~150 kDa) labeled with the different PEG reagents.

Parameterm-PEG24-NHS Esterm-PEG24-MaleimidePolydisperse m-PEG (5 kDa) NHS Ester
Expected Mass Shift per PEG 1113.3 Da1154.4 DaAverage of ~5000 Da
Observed Mass Spectrum Series of sharp peaks corresponding to 0, 1, 2, etc. PEG additionsSharp peaks for 0, 1, 2, etc. PEG additionsBroad, unresolved peaks for each degree of labeling
Deconvoluted Mass Discrete masses for each speciesDiscrete masses for each speciesAverage mass of the PEGylated protein population
Relative Quantification Accurate peak integrationAccurate peak integrationEstimation based on peak distribution

Experimental Protocols

Amine-Reactive Protein Labeling with m-PEG24-NHS Ester

This protocol describes the labeling of primary amines on a protein with a discrete PEG reagent.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG24-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Exchange into a suitable reaction buffer if necessary. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG24-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the m-PEG24-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.

Thiol-Reactive Protein Labeling with m-PEG24-Maleimide

This protocol is for labeling free cysteine residues. If the protein has disulfide bonds that need to be labeled, a reduction step is required first.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • m-PEG24-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein is in a thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before labeling.

  • Reagent Preparation: Dissolve the m-PEG24-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the m-PEG24-Maleimide solution to the protein solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add a quenching solution containing a free thiol to consume unreacted maleimide.

  • Purification: Purify the PEGylated protein using a desalting column or dialysis.

Mass Spectrometry Analysis of PEGylated Proteins

This protocol outlines a general workflow for LC-MS analysis of PEGylated proteins.

Materials:

  • PEGylated protein sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase column suitable for protein analysis (e.g., C4 or C8)

  • Mobile phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to an appropriate concentration (e.g., 0.1-1 mg/mL) in mobile phase A.

  • LC Separation:

    • Inject the sample onto the reverse-phase column.

    • Elute the protein using a gradient of mobile phase B (e.g., 5-95% over 30 minutes).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).

    • Use electrospray ionization (ESI) with appropriate source parameters.

  • Data Analysis:

    • Process the raw data using a deconvolution algorithm to convert the charge-state envelope into a zero-charge mass spectrum.

    • Identify the peaks corresponding to the unlabeled protein and the different PEGylated species.

    • Calculate the mass difference between peaks to confirm the addition of the PEG moiety.

    • Determine the relative abundance of each species by integrating the peak areas.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Analysis protein Protein Solution reaction Labeling Reaction (Incubation) protein->reaction reagent m-PEG24-X Reagent reagent->reaction quench Quenching reaction->quench purify Purification (SEC/Dialysis) quench->purify lcms LC-MS Analysis purify->lcms Labeled Protein deconv Deconvolution lcms->deconv analysis Data Analysis (Mass & Abundance) deconv->analysis

Caption: Workflow for labeling and MS analysis of PEGylated proteins.

ms_comparison cluster_discrete Discrete PEG (m-PEG24-X) cluster_poly Polydisperse PEG start PEGylated Protein Sample ms_discrete Mass Spectrum: Sharp, resolved peaks start->ms_discrete ms_poly Mass Spectrum: Broad, unresolved peaks start->ms_poly deconv_discrete Deconvoluted Spectrum: Discrete mass for each species ms_discrete->deconv_discrete quant_discrete Result: Accurate Quantification deconv_discrete->quant_discrete deconv_poly Deconvoluted Spectrum: Average mass distribution ms_poly->deconv_poly quant_poly Result: Estimated Quantification deconv_poly->quant_poly

Caption: Comparison of mass spectra for discrete vs. polydisperse PEGs.

Conclusion

The characterization of PEGylated proteins by mass spectrometry is significantly enhanced by the use of discrete PEGylation reagents like m-PEG24-NHS ester and m-PEG24-Maleimide. These reagents produce homogeneous products, resulting in simpler, more easily interpretable mass spectra and allowing for accurate quantitative analysis. In contrast, traditional polydisperse PEG reagents lead to complex mixtures that are challenging to analyze and quantify with high precision. For researchers requiring detailed and accurate characterization of their PEGylated protein products, the adoption of discrete PEGylation reagents is highly recommended.

References

A Head-to-Head Comparison of m-PEG24-Br and Maleimide-PEG24 for Cysteine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of cysteine residues is paramount for creating effective bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins. The choice of the reactive group on the polyethylene glycol (PEG) linker is a critical determinant of the efficiency, selectivity, and stability of the final product. This guide provides an in-depth, data-driven comparison of two common thiol-reactive chemistries: bromoacetyl-PEG (represented by m-PEG24-Br) and maleimide-PEG24.

This guide will delve into the reaction mechanisms, kinetics, stability of the resulting conjugates, and potential side reactions associated with each reagent. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to make an informed decision for their specific cysteine modification needs.

Executive Summary: Key Differences at a Glance

FeatureThis compound (Bromoacetyl-PEG)Maleimide-PEG24
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Optimal pH 7.5 - 9.06.5 - 7.5
Reaction Rate Slower at neutral pHVery fast at neutral pH (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2][3]
Bond Stability Highly stable thioether bondThioether bond susceptible to retro-Michael reaction (deconjugation)[2]
Selectivity Good for cysteines, but potential for off-target reactions with other nucleophiles (e.g., His, Lys) at higher pH[1]Highly selective for cysteines at pH 6.5-7.5; reactivity with amines increases at pH > 8.5
Key Advantage Forms a more stable and irreversible conjugate.Rapid and highly efficient conjugation at physiological pH.
Key Disadvantage Slower reaction kinetics and requires a higher pH which might not be suitable for all proteins.The resulting conjugate can be unstable and prone to deconjugation, especially in the presence of other thiols.

Reaction Mechanisms and Pathways

The fundamental difference between this compound and maleimide-PEG24 lies in their reaction mechanisms with the thiol group of cysteine.

cluster_bromoacetyl This compound (Bromoacetyl-PEG) Reaction cluster_maleimide Maleimide-PEG24 Reaction Protein-SH Protein-SH Thioether_Adduct Protein-S-CH2-CO-PEG Protein-SH->Thioether_Adduct Nucleophilic Substitution (SN2) Bromoacetyl-PEG Br-CH2-CO-PEG Bromoacetyl-PEG->Thioether_Adduct HBr HBr Protein-SH2 Protein-SH2 Thioether_Adduct2 Thiosuccinimide Adduct Protein-SH2->Thioether_Adduct2 Michael Addition Maleimide-PEG Maleimide-PEG Maleimide-PEG->Thioether_Adduct2 Retro_Michael Deconjugation Thioether_Adduct2->Retro_Michael Retro-Michael Reaction

Figure 1: Reaction mechanisms for cysteine modification.

Bromoacetyl-PEG reacts with the cysteine thiol via a nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the carbon bearing the bromine, displacing it to form a stable thioether bond. In contrast, maleimide-PEG reacts through a Michael addition, where the thiol adds across the double bond of the maleimide ring to form a thiosuccinimide adduct.

Performance Comparison: Reactivity and Stability

The choice between these two reagents often comes down to a trade-off between reaction speed and conjugate stability.

Reaction Kinetics

Maleimides are renowned for their rapid reaction with thiols at or near neutral pH (6.5-7.5). Studies have shown that the reaction of maleimides with thiols is 2 to 3 orders of magnitude faster than that of bromoacetyl groups at pH 6.5. This makes maleimide-PEG an excellent choice for applications where rapid conjugation is critical and the protein is sensitive to higher pH.

Bromoacetyl groups, on the other hand, exhibit slower reaction kinetics at neutral pH but become more reactive at a more alkaline pH of 8.5 to 9.0. This property can be advantageous for sequential conjugations or when a slower, more controlled reaction is desired.

Table 1: Quantitative Comparison of Reactivity

ParameterThis compound (Bromoacetyl derivative)N-ethylmaleimide (Maleimide model)
Second-Order Rate Constant (k) Significantly slower than maleimide at pH 6.5~100 - 1000 M⁻¹s⁻¹ with thiols (pH dependent)
Optimal pH for Reaction 7.5 - 9.06.5 - 7.5
Relative Reaction Rate at pH 6.5 1~100 - 1000
Conjugate Stability

A critical consideration for any bioconjugate is its stability in a biological environment. The thioether bond formed from a bromoacetyl-PEG is highly stable and generally considered irreversible. This ensures that the PEG moiety remains attached to the protein over long periods, which is crucial for in vivo applications requiring extended half-life.

The thiosuccinimide adduct formed from maleimide-PEG, while often described as stable, is susceptible to a retro-Michael reaction. This is a reversal of the initial conjugation, leading to deconjugation. This process is accelerated in the presence of other thiols, such as glutathione, which is abundant in the plasma. However, the stability of the maleimide adduct can be significantly enhanced through hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.

Table 2: Comparative Stability of Cysteine Conjugates

Stability ParameterBromoacetyl-PEG ConjugateMaleimide-PEG Conjugate
Susceptibility to Deconjugation Not susceptible to retro-Michael reaction.Susceptible to retro-Michael reaction, leading to deconjugation.
Stability in Human Plasma High; >80% of a bromoacetylated peptide conjugate remained after 1 week.Variable; <70% of a maleimide-PEG conjugate remained intact after 7 days in the presence of 1 mM glutathione.
Mechanism of Instability Generally stable thioether bond.Retro-Michael reaction, thiol exchange.
Stabilization Strategy Not generally required.Hydrolysis of the succinimide ring.

Selectivity and Potential Side Reactions

Both reagents are highly reactive towards cysteine's thiol group, but their selectivity profiles differ, especially with changes in pH.

Maleimide-PEG24 is highly selective for thiols in the pH range of 6.5-7.5. At pH values above 8.5, the reactivity towards primary amines (like the N-terminus and the side chain of lysine) increases, which can lead to off-target modifications.

This compound (Bromoacetyl-PEG) , while also selective for cysteines, has a greater potential for side reactions with other nucleophilic amino acid residues such as histidine, lysine, and methionine, particularly at the higher pH required for its optimal reactivity. However, under controlled conditions, high selectivity for cysteine can be achieved.

Experimental Protocols

Below are generalized protocols for the modification of a cysteine-containing protein with maleimide-PEG24 and bromoacetyl-PEG24. It is crucial to optimize these protocols for each specific protein and application.

Protocol 1: Cysteine Modification with Maleimide-PEG24

Start Start Prepare_Protein Prepare Protein Solution (e.g., in PBS, pH 7.0) Start->Prepare_Protein Reduce_Disulfides Reduce Disulfide Bonds (e.g., with TCEP) Prepare_Protein->Reduce_Disulfides Remove_Reducing_Agent Remove Excess Reducing Agent (e.g., Desalting Column) Reduce_Disulfides->Remove_Reducing_Agent Conjugation Conjugation Reaction (10-20x molar excess of PEG, 2-4 hours at RT or overnight at 4°C) Remove_Reducing_Agent->Conjugation Prepare_Maleimide_PEG Prepare Maleimide-PEG24 Solution (e.g., in DMSO or DMF) Prepare_Maleimide_PEG->Conjugation Quench Quench Reaction (e.g., with excess L-cysteine) Conjugation->Quench Purification Purify Conjugate (e.g., SEC or Dialysis) Quench->Purification End End Purification->End

Figure 2: Workflow for Maleimide-PEG conjugation.

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG24

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional, if cysteines are oxidized): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine

  • Solvent for PEG reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction (if necessary): If the cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Conjugation: Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG24 solution (prepared in DMSO or DMF) to the reduced protein solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted Maleimide-PEG24 by adding a 50-fold molar excess of L-cysteine and incubating for 30 minutes.

  • Purification: Purify the protein-PEG conjugate from excess reagents and unconjugated protein using SEC or dialysis.

Protocol 2: Cysteine Modification with this compound (Bromoacetyl-PEG)

Start Start Prepare_Protein Prepare Protein Solution (e.g., in Phosphate Buffer, pH 8.0-8.5) Start->Prepare_Protein Reduce_Disulfides Reduce Disulfide Bonds (e.g., with TCEP) Prepare_Protein->Reduce_Disulfides Remove_Reducing_Agent Remove Excess Reducing Agent (e.g., Desalting Column) Reduce_Disulfides->Remove_Reducing_Agent Conjugation Conjugation Reaction (10-20x molar excess of PEG, 4-12 hours at RT) Remove_Reducing_Agent->Conjugation Prepare_Bromoacetyl_PEG Prepare Bromoacetyl-PEG Solution (e.g., in DMSO or DMF) Prepare_Bromoacetyl_PEG->Conjugation Quench Quench Reaction (e.g., with excess 2-mercaptoethanol) Conjugation->Quench Purification Purify Conjugate (e.g., SEC or Dialysis) Quench->Purification End End Purification->End

Figure 3: Workflow for Bromoacetyl-PEG conjugation.

Materials:

  • Cysteine-containing protein

  • This compound (Bromoacetyl-PEG)

  • Conjugation Buffer: Phosphate buffer, pH 8.0-8.5, degassed

  • Reducing Agent (optional): TCEP

  • Quenching Reagent: 2-mercaptoethanol

  • Solvent for PEG reagent: Anhydrous DMSO or DMF

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction (if necessary): If required, reduce disulfide bonds as described in Protocol 1.

  • Removal of Reducing Agent: Remove excess TCEP as described in Protocol 1.

  • Conjugation: Add a 10- to 20-fold molar excess of the bromoacetyl-PEG solution to the protein solution.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring. The reaction progress should be monitored (e.g., by SDS-PAGE or mass spectrometry) to determine the optimal reaction time.

  • Quenching: Quench any unreacted bromoacetyl-PEG by adding a 50-fold molar excess of 2-mercaptoethanol and incubating for 1 hour.

  • Purification: Purify the conjugate as described in Protocol 1.

Conclusion: Making the Right Choice

The selection between this compound and maleimide-PEG24 for cysteine modification is a nuanced decision that depends on the specific requirements of the application.

Choose Maleimide-PEG24 when:

  • Rapid conjugation is a priority.

  • The reaction needs to be performed at or near physiological pH (6.5-7.5).

  • The stability of the final conjugate is sufficient for the intended application, or when subsequent hydrolysis can be employed to enhance stability.

Choose this compound (Bromoacetyl-PEG) when:

  • The long-term stability of the conjugate is of utmost importance.

  • The protein is stable and functional at a slightly alkaline pH (8.0-8.5).

  • A slower, more controlled conjugation reaction is acceptable or desired.

By carefully considering the trade-offs between reactivity, stability, and selectivity, researchers can select the optimal PEGylation strategy to achieve their desired bioconjugate with the performance characteristics required for their research, diagnostic, or therapeutic goals.

References

A Head-to-Head Comparison: m-PEG24-Br vs. Iodoacetyl-PEG24 for Thiol-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a cornerstone of many applications, from protein labeling to the synthesis of antibody-drug conjugates. The choice of the thiol-reactive chemical moiety is critical, directly impacting reaction efficiency, specificity, and the stability of the final conjugate. This guide provides a detailed comparison of two common haloacetyl-based PEGylation reagents: m-PEG24-Br (a bromoacetyl derivative) and Iodoacetyl-PEG24.

The primary mechanism for both reagents is the alkylation of the sulfhydryl group (-SH) of a cysteine residue. This occurs via a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion (R-S⁻) attacks the carbon atom bearing the halogen, which then departs as a halide ion.[1] This process results in the formation of a stable and irreversible thioether bond.[2]

Performance and Reactivity Overview

The principal difference in performance between this compound and Iodoacetyl-PEG24 stems from the nature of the halogen leaving group. In SN2 reactions, the rate is significantly influenced by the ability of the leaving group to depart. Iodide (I⁻) is a better leaving group than bromide (Br⁻) due to its larger size and lower basicity. Consequently, iodoacetyl groups are inherently more reactive towards nucleophiles like thiols than their bromoacetyl counterparts.[3]

This enhanced reactivity means that conjugations with Iodoacetyl-PEG24 can typically be performed under milder conditions, at lower concentrations, or for shorter reaction times to achieve the same degree of labeling as with this compound.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics of the two reagents. The kinetic data is based on non-PEGylated haloacetamides reacting with cysteine and should be considered representative.

FeatureThis compound (Bromoacetyl)Iodoacetyl-PEG24 (Iodoacetyl)Reference(s)
Reaction Mechanism SN2 AlkylationSN2 Alkylation
Primary Target Cysteine Sulfhydryl (-SH)Cysteine Sulfhydryl (-SH)
Bond Formed Stable ThioetherStable Thioether
Relative Reactivity HighVery High (Generally higher than bromoacetyl)
Representative k₂ Data not readily available, but expected to be < 0.6 M⁻¹s⁻¹~0.6 M⁻¹s⁻¹ (with Cysteine at pH 7)
Optimal pH Range 7.5 - 9.07.0 - 8.5
Specificity High for thiols at optimal pH.High for thiols at optimal pH.
Potential Side Reactions Alkylation of Met, Lys, His at higher pH or concentrationAlkylation of Met, Lys, His at higher pH or concentration
Stability of Reagent Good, protect from light and moisture.Moderate, more sensitive to light and hydrolysis than bromoacetyl.

Mandatory Visualization

G cluster_bromo This compound Reaction cluster_iodo Iodoacetyl-PEG24 Reaction Bromo_PEG m-PEG24-O-CH₂-C(O)-CH₂-Br Transition_B Transition State Bromo_PEG->Transition_B Thiol_B Protein-SH Thiolate_B Protein-S⁻ Thiol_B->Thiolate_B Deprotonation (pH > pKa) Thiolate_B->Transition_B SN2 Attack Product_B m-PEG24-O-CH₂-C(O)-CH₂-S-Protein Transition_B->Product_B Leaving_B Br⁻ Transition_B->Leaving_B Iodo_PEG Iodoacetyl-PEG24-NH-C(O)-CH₂-I Transition_I Transition State Iodo_PEG->Transition_I Thiol_I Protein-SH Thiolate_I Protein-S⁻ Thiol_I->Thiolate_I Deprotonation (pH > pKa) Thiolate_I->Transition_I SN2 Attack Product_I Iodoacetyl-PEG24-NH-C(O)-CH₂-S-Protein Transition_I->Product_I Leaving_I I⁻ Transition_I->Leaving_I

Caption: SN2 reaction of bromoacetyl and iodoacetyl PEGs with a cysteine residue.

experimental_workflow start Start: Prepare Protein & Reagents protein_prep 1. Reduce disulfide bonds in protein (e.g., with TCEP or DTT) start->protein_prep buffer_exchange 2. Buffer exchange into reaction buffer (e.g., PBS, pH 7.4) protein_prep->buffer_exchange reagent_prep 3. Prepare stock solutions of This compound & Iodoacetyl-PEG24 buffer_exchange->reagent_prep reaction_setup 4. Set up parallel reactions: - Protein + this compound - Protein + Iodoacetyl-PEG24 reagent_prep->reaction_setup incubation 5. Incubate at controlled temperature (e.g., room temperature) reaction_setup->incubation time_points 6. Remove aliquots at defined time points incubation->time_points quenching 7. Quench reaction in aliquots (e.g., with excess DTT or β-ME) time_points->quenching analysis 8. Analyze samples quenching->analysis hplc RP-HPLC analysis->hplc Monitor product formation/ reactant consumption ms LC-MS or MALDI-TOF analysis->ms Confirm identity of conjugated product sds_page SDS-PAGE analysis->sds_page Visualize shift in protein molecular weight end End: Compare Reaction Rates hplc->end ms->end sds_page->end

Caption: Experimental workflow for comparing the reactivity of the two PEG reagents.

Experimental Protocols

To empirically compare the reactivity of this compound and Iodoacetyl-PEG24, the following protocol can be adapted.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and Iodoacetyl-PEG24 with a model thiol-containing molecule (e.g., N-acetyl-L-cysteine or a cysteine-containing peptide).

Materials:

  • Model thiol (e.g., N-acetyl-L-cysteine)

  • This compound

  • Iodoacetyl-PEG24

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

  • Quenching Solution: 1 M Dithiothreitol (DTT) in reaction buffer.

  • Mobile Phase A for HPLC: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B for HPLC: 0.1% TFA in acetonitrile.

  • Reverse-phase HPLC system with a C18 column and UV detector.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the model thiol in the reaction buffer.

    • Prepare 100 mM stock solutions of this compound and Iodoacetyl-PEG24 in a suitable organic solvent (e.g., DMSO or DMF) and then dilute to 10 mM in the reaction buffer immediately before use.

  • Kinetic Run:

    • Equilibrate the HPLC column with an appropriate gradient (e.g., 5% Mobile Phase B).

    • In a temperature-controlled vial (e.g., 25°C), mix the model thiol solution and the reaction buffer.

    • To initiate the reaction, add a defined concentration of the PEG reagent (e.g., to a final concentration of 1 mM thiol and 1.2 mM PEG reagent). Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Monitor the reaction by observing the decrease in the peak area of the starting thiol and the increase in the peak area of the PEGylated product at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp/Tyr).

    • Use the peak areas to calculate the concentration of the unreacted thiol at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the thiol concentration versus time. If the reaction follows pseudo-first-order kinetics (with the PEG reagent in excess), the plot should be linear.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [PEG Reagent].

    • Repeat the entire procedure for the other PEG reagent under identical conditions.

Concluding Remarks

The choice between this compound and Iodoacetyl-PEG24 is a critical decision in the design of bioconjugation strategies. Iodoacetyl-PEG24 offers the advantage of higher reactivity, allowing for faster reactions or the use of milder conditions. However, this increased reactivity may also lead to a greater propensity for off-target reactions if conditions are not carefully controlled. The bromoacetyl group of this compound, being less reactive, may offer a wider window for process optimization and potentially greater selectivity in complex systems. Ultimately, the optimal choice will depend on the specific application, the sensitivity of the biomolecule to be conjugated, and the desired reaction kinetics. The experimental protocol provided allows researchers to make an informed, data-driven decision based on their specific model system.

References

The Impact of PEG Linker Length on PROTAC Permeability: A Comparative Analysis of m-PEG12 vs m-PEG24

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing effective therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this, with polyethylene glycol (PEG) chains being a common choice. This guide provides a comparative analysis of the impact of m-PEG12 and m-PEG24 linkers on PROTAC permeability, supported by experimental data and detailed protocols.

The selection of an appropriate linker is a key determinant of a PROTAC's drug-like properties. While longer PEG chains can enhance solubility and provide the necessary flexibility for ternary complex formation, they also increase molecular weight and polarity, which can negatively impact cell permeability.[1][2][3][4] Experimental evidence consistently demonstrates an inverse correlation between PEG linker length and the permeability of PROTACs.

Quantitative Data Summary

The following table summarizes representative data from a study investigating the impact of shorter PEG linker length on the permeability of VH032-based PROTACs, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC SeriesLinkerApparent Permeability (Pe) (10-6 cm/s)
MZ Series 2-unit PEG0.6
3-unit PEG0.03
AT Series 1-unit PEG0.005
Alkyl (for comparison)0.002
CM/CMP Series 2-unit PEG0.009
3-unit PEG0.005
MZP Series 2-unit PEG-
4-unit PEG-

Data synthesized from a study on VH032-based PROTACs.[5]

As the data illustrates, even the addition of a single PEG unit can lead to a significant reduction in permeability. For instance, in the MZ series, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker. This trend strongly suggests that a PROTAC containing an m-PEG24 linker would exhibit significantly lower passive permeability compared to an analogous PROTAC with an m-PEG12 linker. The increased number of ether oxygens in the m-PEG24 chain contributes to a higher polar surface area and molecular weight, both of which are detrimental to passive diffusion across the lipophilic cell membrane.

Experimental Protocols

The assessment of PROTAC permeability is commonly conducted using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that evaluates the passive diffusion of a compound through an artificial lipid membrane, providing a measure of its lipophilicity and ability to cross biological membranes.

Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter plate coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor compartment. The concentration of the compound in each compartment is quantified, typically by LC-MS/MS, to determine the apparent permeability coefficient (Papp).

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the PROTAC stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (typically 1-10 µM).

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

    • Prepare the lipid membrane solution (e.g., 1% lecithin in dodecane).

  • Assay Plate Preparation:

    • Coat the membrane of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

  • Permeability Assay:

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solution containing the PROTAC to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours) in a moist chamber to prevent evaporation.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • VD is the volume of the donor well.

      • VA is the volume of the acceptor well.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • CA(t) is the concentration of the compound in the acceptor well at time t.

      • Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered more physiologically relevant as it utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the human small intestine. This assay can assess both passive and active transport mechanisms.

Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert. Over 18-22 days, they form a confluent monolayer with tight junctions, creating a barrier between an apical (AP) and a basolateral (BL) chamber. The transport of the PROTAC across this monolayer is measured in both directions (AP to BL and BL to AP) to determine the apparent permeability (Papp) and the efflux ratio.

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells under standard conditions.

    • Seed the cells onto the filter supports of transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of the PROTAC in the transport buffer.

    • To measure apical to basolateral (A-B) transport, add the PROTAC dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral to apical (B-A) transport, add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 90-120 minutes).

  • Sample Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • The Papp for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical permeability assay workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (m-PEG12 or m-PEG24 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation Extracellular Extracellular Space Extracellular->PROTAC Permeation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow P_Start Start P_Prep Prepare PROTAC Donor Solution P_Start->P_Prep P_Assemble Assemble Donor/Acceptor Plates P_Prep->P_Assemble P_Coat Coat Filter Plate with Lipid P_Coat->P_Assemble P_Add Add Acceptor Buffer P_Add->P_Assemble P_Incubate Incubate P_Assemble->P_Incubate P_Analyze LC-MS/MS Analysis P_Incubate->P_Analyze P_Calculate Calculate Papp P_Analyze->P_Calculate P_End End P_Calculate->P_End C_Start Start C_Culture Culture Caco-2 Cells on Transwells (18-22 days) C_Start->C_Culture C_TEER Measure TEER (Monolayer Integrity) C_Culture->C_TEER C_Dose Dose Apical or Basolateral Chamber C_TEER->C_Dose C_Incubate Incubate at 37°C C_Dose->C_Incubate C_Sample Collect Samples from Donor & Receiver C_Incubate->C_Sample C_Analyze LC-MS/MS Analysis C_Sample->C_Analyze C_Calculate Calculate Papp & Efflux Ratio C_Analyze->C_Calculate C_End End C_Calculate->C_End

Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.

References

Stability Showdown: Thioether Bonds from m-PEG24-Br vs. Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern drug development. It offers numerous advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity. The stability of the linkage between the PEG moiety and the biomolecule is paramount to the success of a PEGylated therapeutic. This guide provides an objective comparison of the stability of thioether bonds formed through two common conjugation strategies: the reaction of a thiol with m-PEG24-Br and the reaction of a thiol with a maleimide-functionalized PEG.

The Critical Role of Linker Stability

In the realm of bioconjugation, the linker is not merely a passive connector; it is a critical determinant of the conjugate's in vivo performance. An unstable linker can lead to premature cleavage of the PEG chain, negating the benefits of PEGylation and potentially leading to off-target effects of the liberated biomolecule. Therefore, a thorough understanding of the stability of different linkage chemistries under physiological conditions is essential for the rational design of long-lasting and effective therapeutics.

Head-to-Head Comparison: Thioether Bond Stability

The thioether bond, a covalent linkage between a sulfur atom and a carbon atom, can be formed through various chemical reactions. Here, we compare the stability of thioether bonds generated from the nucleophilic substitution reaction of a thiol with an alkyl bromide (this compound) versus the Michael addition of a thiol to a maleimide.

Linkage ChemistryReaction TypeResulting Thioether StructureStability ProfileKey Considerations
This compound + Thiol Nucleophilic Substitution (SN2)S-alkyl thioetherHighly Stable Generally considered irreversible under physiological conditions. The carbon-sulfur bond is robust and not susceptible to cleavage by endogenous thiols.
Maleimide-PEG + Thiol Michael AdditionThiosuccinimide thioetherPotentially Labile Susceptible to a retro-Michael reaction, especially in the presence of high concentrations of endogenous thiols like glutathione. This can lead to deconjugation.[1][2]

While direct quantitative, side-by-side kinetic studies for this compound are not extensively published, the chemical nature of the S-alkyl thioether bond strongly suggests superior stability compared to the thiosuccinimide linkage from maleimide chemistry. The thioether bond formed from α-haloacetamides, which is mechanistically similar to the alkyl bromide reaction, is considered more stable and not susceptible to the reversal pathway that affects maleimide adducts.[1] Strategies exist to increase the stability of maleimide conjugates, such as hydrolysis of the succinimide ring, but this adds complexity to the manufacturing process.[2]

Experimental Protocols

To empirically determine and compare the stability of these thioether linkages, a well-designed in vitro stability assay is crucial. Below are detailed protocols for the conjugation reaction and a subsequent stability assessment in human plasma.

Protocol 1: Thioether Conjugation

Objective: To conjugate a thiol-containing molecule (e.g., a peptide or protein) with this compound and a maleimide-PEG.

Materials:

  • Thiol-containing biomolecule

  • This compound

  • Maleimide-PEG (of comparable molecular weight)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: e.g., L-cysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Procedure:

  • Biomolecule Preparation: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent like TCEP according to established protocols. Subsequently, remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • In separate reactions, add a 5-20 molar excess of this compound or maleimide-PEG to the biomolecule solution.

    • Incubate the reactions at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching: Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted PEG reagent.

  • Purification: Purify the PEGylated biomolecule from unreacted PEG and other reagents using an appropriate chromatography technique (e.g., SEC).

  • Characterization: Confirm successful conjugation and purity of the product using methods such as SDS-PAGE and mass spectrometry.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the thioether-linked conjugates in human plasma over time.

Materials:

  • Purified PEG-biomolecule conjugates (from Protocol 1)

  • Human plasma (pooled, anticoagulated)

  • Incubator at 37°C

  • Quenching solution: Acetonitrile with an internal standard

  • Analysis system: High-performance liquid chromatography-mass spectrometry (HPLC-MS)

Procedure:

  • Incubation:

    • Spike the purified PEG-biomolecule conjugates into human plasma to a final concentration of 1 µM.

    • Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • Quenching and Protein Precipitation: Immediately quench the reaction and precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the samples by reverse-phase HPLC-MS to separate and quantify the intact conjugate, any cleaved biomolecule, and other degradation products.

    • The disappearance of the parent conjugate over time is monitored to determine its half-life in plasma.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a bioconjugate.

Stability_Workflow cluster_prep Conjugate Preparation cluster_stability Stability Assay cluster_analysis Analysis Biomolecule Thiolated Biomolecule Conjugation Conjugation Reaction Biomolecule->Conjugation PEG_Br This compound PEG_Br->Conjugation PEG_Mal Maleimide-PEG PEG_Mal->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Incubation Incubate with Human Plasma @ 37°C Purification->Incubation Spike into Plasma Sampling Sample at Time Points Incubation->Sampling Quench Quench & Precipitate Proteins Sampling->Quench Analysis HPLC-MS Analysis Quench->Analysis Analyze Supernatant Data Determine Half-life Analysis->Data

References

The Impact of PEG-Br Linker Length on Bioconjugate Performance: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and ability to enhance the in vivo half-life of bioconjugates. The bromide (-Br) functionality on a PEG linker provides a reactive handle for conjugation, typically with thiol groups on proteins or other molecules. The length of the PEG-Br linker significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides a comparative analysis of different length PEG-Br linkers, supported by experimental data from analogous PEG linker systems, to assist in the selection of the optimal linker for specific bioconjugation applications.

Data Presentation: Quantitative Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate parameters. While direct head-to-head comparisons of a wide range of PEG-Br linkers are not extensively available in published literature, the data from other PEG linker chemistries provide valuable insights into the general trends associated with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

PEG Linker LengthIC50 (nM)Fold Change in Cytotoxicity vs. No PEG
No PEG1.01.0
4 kDa6.56.5-fold decrease
10 kDa22.522.5-fold decrease
Data from a study on HER2-targeting affibody-MMAE conjugates.[2]

Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)
PEG21.5
PEG32.0
PEG42.8
PEG53.5
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with PEG-Br linkers. Below are representative protocols for key experiments.

A. General Protocol for Antibody Conjugation with a PEG-Br Linker

This protocol describes the conjugation of a PEG-Br linker to a thiol group on an antibody, which can be generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • PEG-Br linker of desired length

  • Organic co-solvent (e.g., DMSO, DMF) to dissolve the PEG-Br linker

  • Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.

    • Remove the excess reducing agent by buffer exchange into the reaction buffer using a desalting column or TFF.

  • Conjugation:

    • Dissolve the PEG-Br linker in a minimal amount of organic co-solvent.

    • Immediately add the desired molar excess (e.g., 5-20 fold) of the PEG-Br linker solution to the reduced antibody.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted PEG-Br linker. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG conjugate from unreacted linker, quenching reagent, and aggregated protein using SEC or TFF.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

    • Assess the purity and aggregation of the conjugate using SEC.

B. Pharmacokinetic (PK) Study in Rodents

Animal Model:

  • Healthy mice or rats are used for the study.

Administration:

  • ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

Sample Processing:

  • Plasma is isolated from the blood samples.

Quantification:

  • The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

Data Analysis:

  • Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated by fitting the plasma concentration-time data to a pharmacokinetic model.

Mandatory Visualization

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (with disulfide bonds) reduced_mAb Reduced Antibody (with free thiols) mAb->reduced_mAb Reduction ADC Antibody-Drug Conjugate reduced_mAb->ADC Thiol-Bromide Reaction TCEP TCEP TCEP->mAb peg_br PEG-Br Linker peg_br->reduced_mAb purified_ADC Purified ADC ADC->purified_ADC SEC/TFF analysis Characterization (DAR, Purity) purified_ADC->analysis

Caption: Experimental workflow for the conjugation of a PEG-Br linker to an antibody.

G cluster_short Short PEG-Br Linker cluster_long Long PEG-Br Linker ADC_short ADC Receptor_short Receptor ADC_short->Receptor_short Binding Clearance_short Rapid Clearance ADC_short->Clearance_short Potency_short High Potency Receptor_short->Potency_short ADC_long ADC Receptor_long Receptor ADC_long->Receptor_long Binding Clearance_long Slow Clearance ADC_long->Clearance_long Potency_long Lower Potency Receptor_long->Potency_long

Caption: Logical relationship between PEG-Br linker length and ADC properties.

References

A Comparative Analysis of m-PEG24-Br and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker for the PEGylation of biologics is a critical determinant of the conjugate's ultimate efficacy, stability, and homogeneity. This guide provides an objective, data-supported comparison of two distinct classes of PEGylation reagents: m-PEG24-Br, an alkylating agent, and N-hydroxysuccinimide (NHS)-ester PEG linkers, which are acylating agents. This analysis delves into their reaction mechanisms, specificity, stability of the resulting linkage, and provides detailed experimental protocols to inform the selection process for drug development and research applications.

Executive Summary: Key Differences at a Glance

FeatureThis compoundNHS-ester PEG
Reactive Group BromoalkaneN-Hydroxysuccinimide Ester
Primary Target Thiols (Cysteine)Primary Amines (Lysine, N-terminus)
Bond Formed ThioetherAmide
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution (Acylation)
Typical pH Range 6.5 - 7.57.2 - 9.0
Key Advantage High selectivity for thiols, forming a very stable thioether bond.High reactivity and well-established protocols for amine modification.
Key Disadvantage Slower reaction kinetics compared to NHS esters; potential for side reactions with other nucleophiles at higher pH.Susceptible to hydrolysis in aqueous solutions, leading to a heterogeneous product mixture if not controlled.
Resulting Linkage Stability Highly StableHighly Stable

Reaction Mechanisms and Specificity

The fundamental distinction between this compound and NHS-ester PEG linkers lies in their chemical reactivity and the functional groups they target on a protein.

This compound: This linker operates via an SN2 nucleophilic substitution reaction. The bromine atom serves as a good leaving group, and the electrophilic carbon is attacked by a nucleophile. In the context of protein chemistry, the most potent nucleophile under physiological conditions is the thiolate anion of a cysteine residue.[1] This makes this compound a highly selective reagent for targeting cysteine residues, which are often less abundant than primary amines, allowing for more site-specific PEGylation. While reactions with other nucleophilic residues like lysine, histidine, and glutamate are possible, they are generally less favorable, especially at a neutral pH.[1]

NHS-ester PEG: These linkers react with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, through nucleophilic acyl substitution.[2] This reaction proceeds efficiently at a slightly alkaline pH (7.2-9.0) where the primary amines are deprotonated and thus more nucleophilic.[3] Because proteins typically have multiple lysine residues on their surface, NHS-ester PEGylation often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.[4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lead to non-reactive PEG-acid.

Performance Characteristics: A Quantitative Comparison

Direct, side-by-side quantitative kinetic and yield data for this compound versus NHS-ester PEG linkers is not extensively available in the literature. However, based on the known chemistry of the reactive groups, we can compile a comparative summary of their performance.

ParameterThis compound (Thiol-reactive)NHS-ester PEG (Amine-reactive)
Reaction Kinetics Generally slower than NHS-ester reactions.Rapid reaction, often complete within 30-60 minutes at room temperature.
Optimal pH 6.5 - 7.5 (to favor thiolate formation while minimizing side reactions)7.2 - 9.0 (to deprotonate primary amines)
Selectivity High for cysteine residues.Primarily targets all accessible primary amines (lysine and N-terminus).
Side Reactions Potential for alkylation of other nucleophilic residues (e.g., histidine, lysine) at higher pH.Hydrolysis of the NHS ester to the corresponding carboxylic acid, which is unreactive towards amines.
Stability of Resulting Linkage Thioether bond is highly stable under a wide range of physiological conditions.Amide bond is highly stable and resistant to hydrolysis under physiological conditions.
Yield Can be high with optimization of reaction conditions and stoichiometry.Can be high, but often results in a distribution of PEGylated species.

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation with this compound

This protocol provides a general guideline for the selective PEGylation of cysteine residues in a protein using this compound.

Materials:

  • Protein solution (1-10 mg/mL) containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0).

  • This compound.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.

  • Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

Procedure:

  • Protein Preparation: If necessary, treat the protein solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove the excess TCEP by buffer exchange into the Reaction Buffer.

  • PEGylation Reaction: Dissolve this compound in the Reaction Buffer immediately before use. Add a 5-20 fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add a 10-fold molar excess of the quenching reagent over the initial amount of this compound to react with any unreacted linker.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation and identify the site of modification.

Protocol 2: Amine-Specific PEGylation with NHS-ester PEG

This is a standard protocol for the PEGylation of primary amines on a protein.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester PEG.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: SEC or IEX column.

Procedure:

  • Protein Preparation: Exchange the protein into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.

  • PEGylation Reaction: Add a 10-50 fold molar excess of the NHS-ester PEG stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester PEG.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry to determine the distribution of PEGylated species.

Visualizing the Chemistry and Workflows

Reaction Mechanisms

G Reaction Mechanisms of PEG Linkers cluster_0 This compound (Alkylation) cluster_1 NHS-ester PEG (Acylation) PEG_Br This compound Thioether Protein-S-PEG24-m (Thioether Bond) PEG_Br->Thioether + Protein-SH (Nucleophilic Substitution) Protein_SH Protein-SH Protein_SH->Thioether HBr HBr PEG_NHS NHS-ester PEG Amide Protein-NH-CO-PEG (Amide Bond) PEG_NHS->Amide + Protein-NH2 (Nucleophilic Acyl Substitution) Protein_NH2 Protein-NH2 Protein_NH2->Amide NHS NHS

Caption: Reaction mechanisms for this compound and NHS-ester PEG linkers.

Experimental Workflows

G Experimental Workflows for Protein PEGylation cluster_mPEG_Br This compound PEGylation cluster_NHS_ester NHS-ester PEGylation A1 Protein with Cysteine A2 (Optional) Disulfide Reduction A1->A2 A3 Add this compound A2->A3 A4 Incubation (2-4h RT or O/N 4°C) A3->A4 A5 (Optional) Quench Reaction A4->A5 A6 Purification (SEC/IEX) A5->A6 A7 Characterization (SDS-PAGE, MS) A6->A7 B1 Protein with Primary Amines B2 Buffer Exchange to pH 7.5-8.5 B1->B2 B3 Add NHS-ester PEG B2->B3 B4 Incubation (30-60 min RT) B3->B4 B5 Quench Reaction B4->B5 B6 Purification (SEC/IEX) B5->B6 B7 Characterization (SDS-PAGE, MS) B6->B7

Caption: Generalized workflows for protein PEGylation.

Conclusion and Recommendations

The choice between this compound and NHS-ester PEG linkers is contingent upon the specific goals of the bioconjugation project.

This compound is the preferred choice when:

  • Site-specific PEGylation is desired: Targeting less abundant cysteine residues can lead to a more homogeneous product.

  • The protein's activity is sensitive to modification of lysine residues: Modifying amines can sometimes impact a protein's function, making thiol-specific chemistry a better alternative.

  • A highly stable, non-hydrolyzable linkage is paramount.

NHS-ester PEG linkers are suitable for:

  • General protein PEGylation to enhance solubility and in vivo half-life: This is a well-established and robust method for increasing the hydrodynamic radius of a protein.

  • Applications where a degree of heterogeneity is acceptable: The resulting mixture of PEGylated isomers is often sufficient for many therapeutic applications.

  • When rapid and high-yield conjugation is a priority.

Ultimately, a thorough understanding of the protein's structure and the desired characteristics of the final conjugate will guide the researcher to the most appropriate PEGylation strategy. For novel bioconjugates, empirical testing of both linker types may be necessary to identify the optimal approach.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like m-PEG24-Br are paramount. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled. If ingested, seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

As a brominated organic compound, this compound is classified as a halogenated organic waste . It must be segregated and disposed of according to the guidelines for this category of chemical waste.

Step 1: Waste Segregation

  • Designated Waste Container: Use a dedicated, properly labeled waste container for halogenated organic compounds. These are often color-coded (e.g., green-labeled carboys) to distinguish them from other waste streams.[1]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2] Also, keep it separate from acidic or alkaline waste streams, heavy metals, and other reactive wastes.[2]

Step 2: Waste Collection and Storage

  • Container Requirements: The waste container must be made of a compatible material, such as polyethylene, and have a secure, tightly sealing lid to prevent leaks and evaporation.[3][4] Metal containers are generally not recommended as halogenated compounds can degrade to form acids that corrode metal.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all its contents, including "this compound". Do not use abbreviations or chemical formulas.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space. The container should be placed in secondary containment to mitigate spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 75-90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Professional Disposal: Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems to handle the byproducts.

Step 4: Spill and Decontamination Procedures

  • Small Spills: For small spills, use an inert absorbent material to contain and soak up the chemical. Place the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and dispose of it along with other halogenated waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EHS.

  • Decontamination: Decontaminate any surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of all cleaning materials as halogenated waste.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Filling Level Do not exceed 90% of the container's total capacity.
Water Content in Waste The solvent waste should not contain more than 10% water.
Storage of Flammable Solvents No more than 10 gallons (37 liters) of flammable and combustible halogenated solvent is permitted to be stored outside of a designated flammable liquid storage area.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard laboratory safety and hazardous waste management practices.

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Step 1 Segregate Identify this compound as Halogenated Waste FumeHood->Segregate Step 2 Container Select a Labeled, Compatible (Polyethylene) Waste Container Segregate->Container Step 3 Collect Transfer Waste to Container Container->Collect Step 4 Seal Securely Seal the Container Collect->Seal Step 5 Store Store in a Cool, Dry, Ventilated Area with Secondary Containment Seal->Store Step 6 EHS Contact Environmental Health & Safety (EHS) or Licensed Contractor for Pickup Store->EHS Step 7 Incineration Professional Disposal via High-Temperature Incineration EHS->Incineration Step 8

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling m-PEG24-Br

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with m-PEG24-Br. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles that provide a snug fit are essential to protect against potential splashes or aerosols. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[1][2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Protective Clothing : A lab coat or a chemical-resistant apron should be worn over personal clothing.[3] For tasks with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, follow emergency spill procedures.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C. The container should be tightly sealed.

B. Weighing and Preparation of Solutions:

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready, including a calibrated balance, spatulas, weighing paper, and appropriate solvents.

  • Weighing : To minimize air exposure, allow the reagent bottle to come to room temperature before opening to avoid moisture condensation. Weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.

  • Dissolving : For ease of handling, a stock solution can be prepared by dissolving the compound in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Add the solvent slowly and mix gently to dissolve the compound.

C. Experimental Use:

  • Reactions : When using this compound in reactions, ensure that the reaction vessel is properly secured and that the reaction is conducted within a fume hood.

  • Monitoring : Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

  • Post-Reaction : After the experiment is complete, quench any reactive materials and begin the disposal process for all waste generated.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection : All waste materials containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless it is part of a defined experimental protocol.

  • Disposal Method : Since polyethylene glycol is biodegradable, it is not typically considered hazardous waste. However, given that this compound is a modified PEG compound with potential hazards analogous to similar chemicals (e.g., irritation), it is prudent to handle its disposal with care. For small quantities, the compound can be mixed with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and placed in a sealed container for disposal as chemical waste.

  • Professional Disposal : For larger quantities, it is recommended to engage a licensed chemical waste disposal contractor. Always adhere to your institution's and local regulations for chemical waste disposal.

IV. Quantitative Data Summary

PropertyValueSource
Storage Condition -20°C
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.

V. Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Receiving Receiving & Inspection Storage Secure Storage (-20°C) Receiving->Storage Intact Prep Prepare Workspace (Fume Hood) Storage->Prep Weighing Weighing Prep->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Collection Waste Collection Experiment->Collection Segregation Waste Segregation Collection->Segregation Disposal Final Disposal Segregation->Disposal Goggles Safety Goggles Gloves Resistant Gloves Coat Lab Coat Respirator Respirator

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.